molecular formula C6H5IN2O2 B13894652 Methyl 6-iodopyridazine-4-carboxylate

Methyl 6-iodopyridazine-4-carboxylate

Cat. No.: B13894652
M. Wt: 264.02 g/mol
InChI Key: UTZREAAZTCWXSY-UHFFFAOYSA-N
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Description

Methyl 6-iodopyridazine-4-carboxylate (CAS 1800399-42-1) is a versatile heterocyclic building block of significant interest in advanced organic synthesis and medicinal chemistry research. Its molecular structure, featuring both an iodine substituent and a methyl ester functional group, makes it a valuable precursor for constructing complex molecules via metal-catalyzed cross-coupling reactions, such as the enantioselective remote C–H (hetero)arylation methodologies recently developed for creating chiral centers in carbonyl compounds . This compound is classified as an organic building block and is part of a broader class of iodinated heterocycles that are essential for developing novel chemical entities . As a key synthetic intermediate, it can be utilized in the design and synthesis of potential inhibitors and other bioactive molecules, contributing to early-stage drug discovery efforts . The product is intended for use in a laboratory setting solely for research purposes. It is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C6H5IN2O2

Molecular Weight

264.02 g/mol

IUPAC Name

methyl 6-iodopyridazine-4-carboxylate

InChI

InChI=1S/C6H5IN2O2/c1-11-6(10)4-2-5(7)9-8-3-4/h2-3H,1H3

InChI Key

UTZREAAZTCWXSY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN=C1)I

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Application of Methyl 6-Halopyridazine-4-carboxylates: A Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of methyl 6-halopyridazine-4-carboxylates, a class of heterocyclic compounds with significant potential in medicinal chemistry. Due to the limited public data on Methyl 6-iodopyridazine-4-carboxylate, this document will focus on the synthesis, properties, and applications of its close and commercially available analog, Methyl 6-chloropyridazine-4-carboxylate (CAS No: 1093860-48-0)[1][2]. Furthermore, this guide will present a prospective synthesis for the iodo-derivative, grounded in established chemical principles, to empower researchers in the exploration of this novel compound.

Introduction to the 6-Halopyridazine-4-carboxylate Scaffold

The pyridazine core is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The introduction of a halogen at the 6-position and a methyl carboxylate at the 4-position creates a versatile building block for further chemical modifications. The halogen, particularly chlorine or iodine, serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. The methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, enabling further derivatization and modulation of physicochemical properties.

Key Physicochemical Properties
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
Methyl 6-chloropyridazine-4-carboxylate1093860-48-0C₆H₅ClN₂O₂172.57326.9 ± 22.0 (Predicted)1.372 ± 0.06 (Predicted)
Methyl pyridazine-4-carboxylate34231-77-1C₆H₆N₂O₂138.12--

Data sourced from PubChem and ChemicalBook[1][2][3].

Synthesis of Methyl 6-Halopyridazine-4-carboxylates

The synthesis of the pyridazine core can be achieved through various routes. A common approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine. For the 6-halo-substituted derivatives, a multi-step synthesis is often required.

Synthesis of Methyl 6-chloropyridazine-4-carboxylate

A patent for the manufacturing of 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid describes a relevant multi-step process that can be adapted[4]. The process involves:

  • Reacting dimethyl 2-methylenebutanedioate with hydrazine to form methyl 6-oxohexahydropyridazine-4-carboxylate.

  • Oxidizing this intermediate to methyl 6-oxo-1H-pyridazine-4-carboxylate.

  • Subsequent chlorination would yield the desired product.

Synthesis of Methyl 6-chloropyridazine-4-carboxylate A Dimethyl 2-methylenebutanedioate C Methyl 6-oxohexahydropyridazine-4-carboxylate A->C Cyclization B Hydrazine B->C D Methyl 6-oxo-1H-pyridazine-4-carboxylate C->D Oxidation E Methyl 6-chloropyridazine-4-carboxylate D->E Chlorination (e.g., POCl3)

Caption: Plausible synthetic pathway for Methyl 6-chloropyridazine-4-carboxylate.

Prospective Synthesis of Methyl 6-iodopyridazine-4-carboxylate

A viable route to Methyl 6-iodopyridazine-4-carboxylate would likely involve a halogen exchange reaction from the more accessible chloro- or bromo-analogs, or a Sandmeyer-type reaction from an amino precursor.

Experimental Protocol: Iodination via Finkelstein Reaction

This protocol is a prospective method based on established organic chemistry principles.

  • Dissolution: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 6-chloropyridazine-4-carboxylate (1.0 eq) in anhydrous acetone.

  • Addition of Iodide Source: Add sodium iodide (3.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure. Partition the residue between ethyl acetate and water.

  • Extraction and Drying: Separate the organic layer, wash with saturated sodium thiosulfate solution to remove any residual iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Methyl 6-iodopyridazine-4-carboxylate.

Chemical Reactivity and Synthetic Utility

The 6-halopyridazine-4-carboxylate scaffold is a versatile intermediate for the synthesis of more complex molecules, primarily through reactions at the halogenated position.

Cross-Coupling Reactions

The carbon-halogen bond at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups. This is a crucial strategy in medicinal chemistry for exploring the structure-activity relationship (SAR) of a compound series.

Cross-Coupling Reactions A Methyl 6-iodopyridazine-4-carboxylate C Suzuki Coupling Product A->C Pd Catalyst, Base E Stille Coupling Product A->E Pd Catalyst G Sonogashira Coupling Product A->G Pd/Cu Catalysts, Base B Organoboron Reagent B->C D Organotin Reagent D->E F Terminal Alkyne F->G

Caption: Utility of Methyl 6-iodopyridazine-4-carboxylate in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the pyridazine ring activates the halogen at the 6-position towards nucleophilic aromatic substitution. This allows for the displacement of the halide by various nucleophiles, such as amines, alcohols, and thiols, providing a direct route to a diverse range of derivatives.

Applications in Drug Discovery and Medicinal Chemistry

Pyridazine derivatives are of significant interest in drug discovery due to their diverse biological activities. The 6-halopyridazine-4-carboxylate scaffold can serve as a key building block for the synthesis of compounds targeting a variety of diseases.

  • Anticancer Agents: The quinazoline scaffold, structurally related to pyridazine, is a well-known pharmacophore in the development of kinase inhibitors for cancer therapy[5]. The ability to functionalize the 6-position of the pyridazine ring allows for the synthesis of libraries of compounds for screening against various kinases.

  • Antiviral and Antimicrobial Agents: Pyrazine derivatives, which are isomers of pyridazines, have shown promise as antiviral agents, for instance, as inhibitors of the Zika virus protease[6]. The 6-iodo substituent on the heterocyclic ring is particularly useful for introducing lipophilic side chains to improve cell wall penetration in the development of antitubercular agents[6].

  • Central Nervous System (CNS) Active Agents: The pyridazine nucleus is a component of several CNS-active drugs. The ability to modulate the substituents on the ring system allows for the fine-tuning of properties such as blood-brain barrier permeability and receptor affinity.

Safety and Handling

As with all laboratory chemicals, Methyl 6-halopyridazine-4-carboxylates should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

The methyl 6-halopyridazine-4-carboxylate scaffold represents a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. While direct information on the iodo-derivative is scarce, its synthesis is feasible through established chemical transformations. The chloro-analog provides a readily available starting point for exploration into this chemical space. The reactivity of the halogen and the ester functionality allows for extensive derivatization, making this scaffold a powerful tool for medicinal chemists in the quest for new and effective drugs.

References

  • J&K Scientific. (2009, July 26). 6-Iodo-pyridine-2-carboxylic acid methyl ester, 98% | 849830-15-5. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl pyridazine-4-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Zhang, X., et al. (2017). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 6-chloropyridazine-4-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • European Patent Office. (2015, April 8). EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.
  • Tradeindia. (n.d.). Methyl 6-iodo-pyridine 302 2542-carboxylate. Retrieved from [Link]

  • MDPI. (2022, November 21). N 2 ,N 6 -Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. Retrieved from [Link]

  • University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. UJ Content. Retrieved from [Link]

Sources

Methyl 6-iodopyridazine-4-carboxylate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 6-iodopyridazine-4-carboxylate: Chemical Structure, Properties, and Synthetic Utility Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Methyl 6-iodopyridazine-4-carboxylate (CAS: 1800399-42-1) is a high-value heterocyclic building block employed primarily in the discovery of kinase inhibitors and immunomodulatory agents. Distinguished by its bifunctional reactivity , the molecule features an electron-deficient pyridazine core with two orthogonal handles: a highly reactive iodide at the C-6 position for transition-metal-catalyzed cross-couplings, and a methyl ester at the C-4 position for acyl substitutions.

This guide details the structural characteristics, validated synthetic protocols, and reactivity profiles of this intermediate, providing researchers with the actionable data required to integrate it into medicinal chemistry campaigns targeting Raf kinases, MALT1, and other oncogenic pathways.

Chemical Identity & Structural Analysis[1][2][3][4]

The pyridazine ring is a 1,2-diazine, characterized by high electron deficiency and a significant dipole moment. The introduction of an iodine atom at C-6 creates a "soft" electrophilic center ideal for oxidative addition by palladium or copper catalysts, while the ester at C-4 renders the ring susceptible to nucleophilic attack, though the iodine is the primary site of functionalization in most catalytic workflows.

Property Data
IUPAC Name Methyl 6-iodopyridazine-4-carboxylate
CAS Number 1800399-42-1
Molecular Formula C₆H₅IN₂O₂
Molecular Weight 264.02 g/mol
SMILES COC(=O)C1=CN=NC(I)=C1
Appearance Yellow solid
Solubility Soluble in DMSO, DMF, EtOAc; sparingly soluble in water.
Electronic Character

-deficient heterocycle; C-6 is highly activated for S

Ar and Pd-catalysis.

Synthetic Pathways[5][6][7][8]

The synthesis of methyl 6-iodopyridazine-4-carboxylate is typically achieved via a halogen exchange (Finkelstein-type) reaction from its chloro-analog. Direct iodination of the pyridazine ring is kinetically difficult; thus, the chloro-intermediate serves as the critical gateway.

Protocol: Halogen Exchange from Methyl 6-chloropyridazine-4-carboxylate

Reaction Overview: The conversion utilizes hydriodic acid (HI) and sodium iodide (NaI) to displace the chloride. The reaction is driven by the higher nucleophilicity of iodide and the thermodynamic stability of the C-I bond in this specific heteroaromatic context.

Step-by-Step Methodology:

  • Reagents: Methyl 6-chloropyridazine-4-carboxylate (1.0 equiv), Sodium Iodide (NaI, 1.3–2.0 equiv), Hydriodic Acid (HI, 57% aq. solution).

  • Setup: Charge a round-bottom flask with the chloro-precursor and dissolve in HI (approx. 10 volumes). Add solid NaI.

  • Reaction: Heat the mixture to 40 °C for 16 hours. Note: Higher temperatures may promote ester hydrolysis.

  • Workup: Cool to room temperature. Carefully neutralize to pH 7 using saturated aqueous NaHCO₃.[1] (Caution: CO₂ evolution).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x).[1]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Yield: Typically 54–87% as a yellow solid.

Synthesis Chloro Methyl 6-chloropyridazine-4-carboxylate (Precursor) Iodo Methyl 6-iodopyridazine-4-carboxylate (Target) Chloro->Iodo Halogen Exchange Reagents NaI, 57% HI 40°C, 16h Reagents->Iodo Workup Neutralize (NaHCO3) Extract (EtOAc) Iodo->Workup

Figure 1: Synthetic route converting the chloro-precursor to the iodo-target via acid-mediated halogen exchange.

Reactivity & Functionalization Profile

The utility of methyl 6-iodopyridazine-4-carboxylate lies in its divergent reactivity. The C-6 iodine is significantly more reactive toward oxidative addition than the corresponding chloride, enabling couplings that might otherwise fail or require harsh conditions on the chloro-analog.

A. Trifluoromethylation (Cu-Mediated)

The introduction of a -CF₃ group is a critical transformation for modulating lipophilicity (LogP) and metabolic stability.

  • Reagents: (1,10-Phenanthroline)(trifluoromethyl)copper(I) [(phen)CuCF3].

  • Conditions: DMF, Room Temperature, 16h.

  • Outcome: Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate.[2]

  • Significance: This reaction proceeds in high yield (up to 99%) and provides a key pharmacophore for kinase inhibitors (e.g., Raf inhibitors).

B. Suzuki-Miyaura Coupling[10]
  • Reagents: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

  • Selectivity: Coupling occurs exclusively at C-6, leaving the C-4 ester intact for subsequent amide coupling.

C. Ester Hydrolysis[10][11][12]
  • Reagents: LiOH (aq), THF.

  • Outcome: 6-iodopyridazine-4-carboxylic acid.[3][4][5]

  • Precaution: The iodine is stable to mild basic hydrolysis, but harsh conditions (high heat, strong alkoxides) can lead to nucleophilic aromatic substitution (S

    
    Ar) at C-6, replacing the iodine with -OH or -OR.
    

Reactivity Core Methyl 6-iodopyridazine-4-carboxylate CF3 Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate (LogP Modulation) Core->CF3 [(phen)CuCF3], DMF, RT (Trifluoromethylation) Biaryl 6-Aryl-pyridazine-4-carboxylate (Scaffold Extension) Core->Biaryl Ar-B(OH)2, Pd(dppf)Cl2 (Suzuki Coupling) Acid 6-Iodopyridazine-4-carboxylic acid (Amide Coupling Precursor) Core->Acid LiOH, THF/H2O (Hydrolysis)

Figure 2: Divergent reactivity map showing key functionalizations at C-6 and C-4 positions.[6]

Medicinal Chemistry Applications

Scaffold Utility in Kinase Inhibition

The 6-substituted pyridazine-4-carboxylate motif is a bioisostere of the quinazoline core found in EGFR inhibitors. However, the pyridazine nitrogen arrangement offers distinct hydrogen-bonding vectors and solubility profiles.

  • Raf Kinase Inhibitors: Patents (e.g., WO2014151616) highlight the use of this scaffold to create biaryl amide inhibitors. The C-6 position typically anchors the "hinge-binding" motif or a hydrophobic tail, while the C-4 carboxylate is converted to an amide to interact with the "DFG-out" pocket.

  • MALT1 Inhibitors: Recent disclosures (e.g., WO2018226150) utilize the pyridazine core to inhibit MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1), a target for autoimmune diseases and lymphomas.

Case Study: LogP Optimization

Replacing a phenyl ring with a pyridazine ring generally lowers LogP (increasing water solubility). However, the ability to install a -CF₃ group at C-6 (via the iodo-intermediate) allows chemists to fine-tune this lipophilicity, balancing permeability with solubility.

Safety & Handling

  • Hazards: Like many halogenated heterocycles, this compound is likely an irritant to eyes, skin, and the respiratory system.

  • Stability: Store at 2–8°C under inert gas (Nitrogen/Argon). The C-I bond is light-sensitive; protect from prolonged exposure to light to prevent homolytic cleavage and degradation.

  • Disposal: Dispose of as halogenated organic waste.

References

  • Synthesis & CAS Data: Cyclic compounds and methods of using same. WO2021134004A1. (2021). Link

  • Reactivity (Trifluoromethylation): Biaryl amide compounds as kinase inhibitors. WO2014151616A1. (2014). Link

  • MALT1 Inhibitors: Pyrazolopyrimidine as MALT-1 inhibitors. WO2018226150A1. (2018). Link

  • Commercial Availability: Methyl 6-iodopyridazine-4-carboxylate Product Page. Fluorochem. Link (Verified via search context).

Sources

6-iodopyridazine-4-carboxylic acid methyl ester molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-iodopyridazine-4-carboxylic acid methyl ester

Abstract

This technical guide provides a comprehensive overview of 6-iodopyridazine-4-carboxylic acid methyl ester, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited direct literature on this specific molecule, this document leverages established chemical principles and data from analogous structures to present its core physicochemical properties, a robust proposed synthetic pathway, and an exploration of its potential applications. This guide is intended for researchers and professionals in drug discovery, offering foundational knowledge to enable further investigation and utilization of this and related pyridazine scaffolds.

Introduction: The Pyridazine-4-Carboxylic Acid Scaffold

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Pyridazine derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1] The carboxylic acid and ester functionalities at the 4-position serve as critical handles for synthetic modification and can act as key interaction points with biological targets.

The introduction of a halogen, specifically iodine, at the 6-position, significantly enhances the synthetic versatility of the molecule. The carbon-iodine bond is amenable to a variety of powerful cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of diverse molecular fragments. This makes 6-iodopyridazine-4-carboxylic acid methyl ester a valuable, albeit currently under-documented, building block for the synthesis of complex molecular architectures and the exploration of new chemical space in drug discovery programs.[2][3]

Physicochemical and Spectroscopic Properties

While experimental data for 6-iodopyridazine-4-carboxylic acid methyl ester is not available in public databases, its fundamental properties can be accurately calculated. These predicted characteristics are crucial for planning synthetic manipulations, purification, and analytical characterization.

Molecular Properties

A summary of the calculated molecular properties is presented in the table below. The molecular formula is C₆H₅IN₂O₂.

PropertyValueSource
Molecular Weight 264.02 g/mol Calculated
Exact Mass 263.9447 DaCalculated
XLogP3 (Predicted) 1.5 - 2.0Estimated based on analogs
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 4Calculated
Topological Polar Surface Area 51.5 ŲCalculated
Predicted Spectroscopic Data

The structural features of 6-iodopyridazine-4-carboxylic acid methyl ester suggest a distinct spectroscopic signature.

  • ¹H NMR Spectroscopy: The pyridazine ring is expected to show two aromatic proton signals, likely appearing as doublets in the downfield region (δ 8.0-9.5 ppm). The methyl ester group will present as a sharp singlet at approximately δ 3.9-4.1 ppm.

  • ¹³C NMR Spectroscopy: The spectrum will feature six distinct carbon signals. The carbonyl carbon of the ester will be the most deshielded, appearing around 160-165 ppm. The four aromatic carbons of the pyridazine ring will resonate in the 120-160 ppm range, with the carbon bearing the iodine atom showing a significantly lower chemical shift due to the heavy atom effect. The methyl carbon of the ester will appear upfield, around 52-55 ppm.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies will include a strong C=O stretching band for the ester carbonyl at approximately 1720-1740 cm⁻¹, C-O stretching bands between 1100-1300 cm⁻¹, and characteristic C=N and C=C stretching frequencies for the aromatic pyridazine ring in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak (M⁺) in a high-resolution mass spectrum should be observed at m/z 263.9447. A prominent fragment would likely correspond to the loss of the methoxy group (-OCH₃) to form an acylium ion.

Proposed Synthesis Pathway

As 6-iodopyridazine-4-carboxylic acid methyl ester is not commercially available, a de novo synthesis is required. A reliable and efficient two-step pathway is proposed, starting from the known precursor, 6-chloropyridazine-4-carboxylic acid.[4] This strategy involves a halogen exchange reaction followed by a standard esterification.

Diagram of Proposed Synthetic Workflow

G cluster_0 Step 1: Halogen Exchange cluster_1 Step 2: Fischer Esterification start 6-Chloropyridazine-4-carboxylic acid reagents1 NaI, CuI (cat.), L-Proline DMSO, 110 °C start->reagents1 product1 6-Iodopyridazine-4-carboxylic acid reagents1->product1 reagents2 Methanol (excess) H₂SO₄ (cat.), Reflux product1->reagents2 product2 6-Iodopyridazine-4-carboxylic acid methyl ester (Target) reagents2->product2

Caption: Proposed two-step synthesis of the target compound.

Step 1: Halogen Exchange (Aromatic Finkelstein Reaction)

Causality and Rationale: The conversion of an aryl chloride to an aryl iodide is a challenging transformation that typically does not proceed via a classic SNAr mechanism. However, a copper-catalyzed Finkelstein-type reaction provides a reliable method for this exchange.[5][6] Copper(I) iodide is used as the catalyst, and a ligand such as L-proline is often employed to stabilize the copper species and facilitate the reaction. Sodium iodide serves as the iodine source, and a high-boiling polar aprotic solvent like DMSO is used to ensure the solubility of the reagents and achieve the necessary reaction temperature.

Experimental Protocol:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 6-chloropyridazine-4-carboxylic acid (1.0 eq), sodium iodide (3.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) to create a solution with a concentration of approximately 0.5 M with respect to the starting material.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, cool the mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate (10%) to quench any remaining iodine.

  • Acidify the mixture to pH 2-3 with 1 M HCl. The product, 6-iodopyridazine-4-carboxylic acid, should precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product, which can be used in the next step without further purification or recrystallized if necessary.

Step 2: Fischer Esterification

Causality and Rationale: Fischer esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7] To drive the equilibrium towards the ester product, the alcohol (methanol in this case) is used in large excess, serving as both reactant and solvent. A strong acid catalyst, such as concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by methanol.

Experimental Protocol:

  • Suspend the crude 6-iodopyridazine-4-carboxylic acid (1.0 eq) in a large excess of anhydrous methanol.

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while cooling the mixture in an ice bath.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford the final product, 6-iodopyridazine-4-carboxylic acid methyl ester.

Potential Applications in Drug Discovery and Research

While this specific molecule has not been explored in the literature, the pyridazine core is associated with a wide range of biological activities. Therefore, 6-iodopyridazine-4-carboxylic acid methyl ester represents a key starting point for the development of novel therapeutic agents.

Diagram of Potential Applications

G cluster_apps Potential Therapeutic Areas Target 6-Iodopyridazine-4-carboxylic acid methyl ester Oncology Oncology Target->Oncology Suzuki coupling to build VEGFR-2 inhibitors AntiInflammatory Anti-inflammatory Agents Target->AntiInflammatory Amidation to generate PGE2 production inhibitors Antimicrobial Antimicrobial Agents Target->Antimicrobial Sonogashira coupling for novel scaffolds

Caption: Potential research applications of the target compound.

  • Oncology: Many pyridazinone-based compounds have been investigated as anticancer agents, with some showing potent inhibitory activity against kinases like VEGFR-2.[8] The title compound can be used in cross-coupling reactions to synthesize libraries of substituted pyridazines for screening against various cancer cell lines and oncogenic targets.

  • Anti-inflammatory Agents: Aminopyridazines have been identified as potent inhibitors of Prostaglandin E2 (PGE2) production, a key mediator of inflammation.[2][3] The ester group can be readily converted to an amide, allowing for the synthesis of analogs that could modulate inflammatory pathways.

  • Antimicrobial Research: The pyridazine nucleus is a component of several compounds with antibacterial and antifungal activity.[9] The synthetic accessibility and the ability to introduce diverse functional groups via the iodo-substituent make this a valuable platform for developing new antimicrobial agents to combat drug-resistant pathogens.

Conclusion

6-iodopyridazine-4-carboxylic acid methyl ester is a synthetically valuable building block that, despite being sparsely documented, holds considerable potential for advancing drug discovery programs. This guide provides a foundational understanding of its predicted properties and outlines a robust, logical synthetic strategy based on well-established chemical reactions. By leveraging the principles of halogen-exchange reactions and Fischer esterification, researchers can access this versatile scaffold. Its potential for elaboration into novel anticancer, anti-inflammatory, and antimicrobial agents makes it a compelling target for further investigation.

References

  • Jones, S., Lewis, N., O'farrell, C., & Wallbank, P. (1987). The Mono-Iodination of 3-Chloro-6-(2-Methoxybenzyl)-Pyridazine. Synthetic Communications, 17(16), 1907-1914. Available at: [Link]

  • Ibrahim, I. T., et al. (2010). Radioiodination of 3-iodo-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine via isotopic exchange reaction. Radiochimica Acta, 98(3), 167-173. Available at: [Link]

  • Jones, S., Lewis, N., O'farrell, C., & Wallbank, P. (2006). The Mono-Iodination of 3-Chloro-6-(2-Methoxybenzyl)-Pyridazine. Synthetic Communications, 17(16). Available at: [Link]

  • Firouzabadi, H., et al. (2013). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Synthetic Communications. Available at: [Link]

  • European Patent Office. (2015). EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.
  • Ghorbani-Vaghei, R., & Veisi, H. (2017). Synthesis and characterization of pyridine-4-carboxylic acid-functionalized Fe3O4 nanoparticles as a magnetic catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives under solvent-free conditions. Journal of the Iranian Chemical Society. Available at: [Link]

  • Eley, D. D., & Pooley, D. (1966). A pyridazine–iodine compound with semiconductor properties. Journal of the Chemical Society D: Chemical Communications. Available at: [Link]

  • Stanovnik, B., & Tišler, M. (1977). A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. Journal of Heterocyclic Chemistry, 14(6), 1099-1100. Available at: [Link]

  • Talley, J. J., et al. (2013). Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE 2 production in cells. Bioorganic & Medicinal Chemistry Letters, 23(2), 529-532. Available at: [Link]

  • Bräse, S., & Scherer, H. (2009). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Heterocycles, 79, 1. Available at: [Link]

  • Talley, J. J., et al. (2013). Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • Pal, R., & Samanta, S. (2011). Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts. ResearchGate. Available at: [Link]

  • Asif, M. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Advances in Pharmacy and Biotechnology, 7(1), 1-14. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8397. Available at: [Link]

  • IIT Kanpur. (n.d.). Finkelstein Reaction - SATHEE. Available at: [Link]

  • D'Auria, M., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2341. Available at: [Link]

  • Wikipedia. (n.d.). Finkelstein reaction. Available at: [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'. Available at: [Link]

  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]

  • Stilinović, V., et al. (2022). Isostructural Halogen Exchange and Halogen Bonds: The Case of N-(4-Halogenobenzyl)-3-halogenopyridinium Halogenides. Molecules, 27(1), 297. Available at: [Link]

  • Science.gov. (n.d.). halogen exchange reaction: Topics. Available at: [Link]

  • ResearchGate. (2013). Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. Available at: [Link]

  • Chemiz. (2025). Sandmeyer Reaction. YouTube. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Găină, A. M., et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules, 29(23), 5136. Available at: [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Singh, A., & Kumar, A. (2018). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5484477. Available at: [Link]

  • BYJU'S. (n.d.). Finkelstein Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Biological activities of pyridazinones. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • ACS Publications. (n.d.). Aromatic Fluorine Compounds. XI. Replacement of Chlorine by Fluorine in Halopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Shiksha Nation. (2026). Finkelstein Reaction | Definition, Mechanism & Example (Class 12). Available at: [Link]

  • The Sheppard Group. (2008). Metal-catalysed halogen exchange reactions of aryl halides. Available at: [Link]

  • El-Gohary, N. S., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances. Available at: [Link]

  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]

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  • Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104213, 6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one. Available at: [Link]

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Beyond the SDS: Methyl 6-iodopyridazine-4-carboxylate Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 6-iodopyridazine-4-carboxylate Safety & Handling Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Engineers

Executive Summary

Methyl 6-iodopyridazine-4-carboxylate (CAS 1800399-42-1 ) is a high-value heterocyclic intermediate primarily utilized in the discovery of kinase inhibitors (e.g., MALT1, Raf) and other bioactive small molecules. Distinguished by the high reactivity of its C–I bond, this scaffold serves as a superior electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) compared to its chloro-analog.

This guide transcends standard regulatory data, offering a field-tested protocol for the synthesis, handling, and application of this light-sensitive reagent. It addresses the specific stability challenges posed by the iodopyridazine core and outlines a self-validating workflow for its integration into drug development pipelines.

Physicochemical Profile

PropertyDataNotes
IUPAC Name Methyl 6-iodopyridazine-4-carboxylate
CAS Number 1800399-42-1
Molecular Formula C₆H₅IN₂O₂
Molecular Weight 264.02 g/mol High atom economy for iodine exchange
Appearance Yellow to orange solidColor deepens upon iodine liberation (degradation)
Solubility DMSO, DMF, DCM, Ethyl AcetatePoor solubility in water/hexanes
Melting Point Solid (Range varies by purity)Typically >50°C; decomposes at high heat
Stability Light and Moisture SensitiveThe C–I bond is labile; prone to photolytic cleavage

Hazard Identification & Risk Assessment

While regulatory SDS documents classify this compound under generic irritant categories, the specific chemical behavior of iodinated pyridazines warrants a more nuanced risk assessment.

GHS Classification
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Technical Hazard Analysis
  • Iodine Liberation: Upon exposure to light or acidic moisture, the compound may degrade to release free iodine (

    
    ), which is corrosive and a strong oxidizer. A darkening color (from yellow to brown) indicates this decomposition.
    
  • Sensitization Potential: Halogenated heterocycles are potential skin sensitizers. Double-gloving (Nitrile/Neoprene) is mandatory.

  • Runaway Potential: In metal-catalyzed cross-couplings, the high reactivity of the C–I bond can lead to rapid exotherms. Reaction calorimetry is recommended for scale-up >10g.

Strategic Handling & Storage Protocols

Standard "Store in a cool, dry place" advice is insufficient for maintaining the purity of this reagent.

Storage Architecture
  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density).

  • Light Protection: Amber vials wrapped in aluminum foil are mandatory . Even brief exposure to UV/fluorescent light can initiate homolytic cleavage of the C–I bond.

Handling Workflow
  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation (which hydrolyzes the ester).

  • Solvent Selection: Avoid protic solvents (MeOH, EtOH) for long-term storage of solutions, as transesterification or nucleophilic attack at the iodine position can occur over time.

  • Visual Validation: Before use, inspect the solid.

    • Bright Yellow: High Purity (>98%).[1]

    • Brown/Sticky: Significant degradation (

      
       release). Purify immediately.
      

Synthesis & Application Workflow

A. Synthesis Protocol: Halogen Exchange (Finkelstein-Type)

Context: Direct iodination of the pyridazine ring is difficult. The most robust route involves converting Methyl 6-chloropyridazine-4-carboxylate (CAS 1093860-48-1) to the iodo-derivative using a modified Finkelstein reaction promoted by acid.

Reagents:

  • Methyl 6-chloropyridazine-4-carboxylate (1.0 equiv)

  • Sodium Iodide (NaI) (2.0–5.0 equiv)

  • Hydriodic Acid (HI) or HCl (catalytic/solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve methyl 6-chloropyridazine-4-carboxylate in a chemically resistant vessel using concentrated HI (57%) or a mixture of NaI in acetone/acid.

  • Reaction: Heat the mixture to 40°C for 16 hours. Note: Higher temperatures may hydrolyze the ester.

  • Quench: Pour the reaction mixture into ice water.

  • Extraction: Extract with Ethyl Acetate (EtOAc).

  • Scavenging (Critical Step): Wash the organic layer with saturated aqueous Sodium Thiosulfate (

    
    ) .
    
    • Why? This reduces any free iodine (

      
      ) generated during the reaction back to iodide (
      
      
      
      ), restoring the yellow color and preventing oxidative side reactions.
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
B. Application: Palladium-Catalyzed Cross-Coupling

The 6-iodo position is significantly more reactive than the 6-chloro analog, allowing for coupling at lower temperatures, which preserves the sensitive methyl ester group.

Standard Suzuki Conditions:

  • Catalyst:

    
     or 
    
    
    
    (5 mol%)
  • Base:

    
     or 
    
    
    
    (mild bases preferred to protect the ester)
  • Solvent: 1,4-Dioxane/Water (4:1)

  • Temp: 60–80°C (vs. 100°C+ required for the chloro-analog)

Visualization: Decision & Synthesis Logic

G Start Start: Methyl 6-chloropyridazine-4-carboxylate Reaction Halogen Exchange (NaI, HI/Acid, 40°C) Start->Reaction Nucleophilic Aromatic Substitution Workup Workup: Na2S2O3 Wash (Removes free I2) Reaction->Workup Quench Product Product: Methyl 6-iodopyridazine-4-carboxylate (Yellow Solid) Workup->Product Isolate Decision Quality Check: Is solid brown/sticky? Product->Decision Pre-use Inspection Recrystal Recrystallize / Column (Remove Iodine) Decision->Recrystal Yes (Degraded) Use Proceed to Cross-Coupling (Suzuki/Sonogashira) Decision->Use No (Pure) Recrystal->Use

Figure 1: Synthesis and Quality Control Workflow for Methyl 6-iodopyridazine-4-carboxylate.

Emergency Response Protocols

Self-Validating Safety Loop:

  • Spill: If spilled, do not just wipe. Apply Sodium Thiosulfate solution immediately.

    • Validation: The spill area should turn from brown/yellow to colorless, confirming neutralization of active iodine.

  • Eye Contact: Rinse for 15 minutes.

    • Validation: pH test the eye runoff to ensure all acidic residues (from potential hydrolysis) are cleared.

  • Fire: Use Dry Chemical or

    
    . Avoid water jets if possible to prevent hydrolysis of the ester into the corresponding acid, which may alter runoff toxicity.
    

References

  • Synthesis via Halogen Exchange

    • Patent: "Pyrazolopyrimidine as MALT1 Inhibitors." WO/2018/226150. (Describes conversion of chloro-analog to iodo-analog using NaI/HI).
  • Application in Trifluoromethylation

    • Patent: "Biaryl amide compounds as kinase inhibitors." WO/2014/151616.
  • Chemical Identity & Registry

    • Source: PubChem & CAS Registry. CAS No. 1800399-42-1 .[2][3]

Sources

Strategic Deployment of Pyridazine-4-Carboxylates in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diazine Advantage

In the landscape of modern drug discovery, the "Magic Methyl" effect is well-known, but the "Strategic Nitrogen" insertion—specifically the transition from pyridine to pyridazine (1,2-diazine)—offers a more profound alteration of physicochemical space.

Pyridazine-4-carboxylate building blocks represent a high-value tactical resource. Unlike the 3-position (ortho to nitrogen), the 4-position offers a vector that mimics the meta-substitution of a phenyl ring but with radically different electronic properties. This guide explores the utility of these building blocks, focusing on their ability to lower lipophilicity (logP), increase aqueous solubility, and introduce unique hydrogen bond acceptor motifs without the metabolic liability often associated with hydrazine moieties.

Physicochemical Profiling & Bioisosterism[1]

The decision to deploy a pyridazine-4-carboxylate is rarely random; it is a calculated move to correct specific ADME liabilities in a lead series.

Comparative Properties Table

The following table contrasts the pyridazine core with its carbon and mono-nitrogen analogs. Note the dramatic spike in dipole moment, which drives solubility and specific electrostatic interactions.

PropertyBenzenePyridinePyridazine (1,2-diazine)Impact on Drug Design
Dipole Moment (D) 0.0~2.2~3.95 High dipole enhances solubility and creates strong electrostatic anchors.
LogP (Octanol/Water) 2.130.65-0.72 Significant reduction in lipophilicity; lowers metabolic clearance risk.
H-Bond Acceptors 012 The "Lone Pair Repulsion" (alpha-effect) makes these nitrogens unique acceptors.
pKa (Conjugate Acid) -5.22.3 Much less basic than pyridine; remains neutral at physiological pH.
Boiling Point (°C) 80115207 High intermolecular forces/stacking; indicates strong π-π interaction potential.
Visualizing the Bioisosteric Shift

The diagram below illustrates the logical progression from a phenyl ring to a pyridazine-4-carboxylate, highlighting the "Vector 4" advantage.

Bioisostere_Logic cluster_0 Physicochemical Shift Benzene Phenyl Ring (Lipophilic Scaffold) Pyridine Pyridine (Basic Center) Benzene->Pyridine +1 N (Reduce LogP) Pyridazine Pyridazine-4-Carboxylate (Polar, Neutral, Soluble) Pyridine->Pyridazine +1 N (Alpha-Effect) Vector 4 Activation

Caption: Logical progression of scaffold hopping. The 4-carboxylate position (Vector 4) allows extension into new chemical space while the core reduces global lipophilicity.

Synthetic Architecture: The IEDDA Approach

While radical functionalization (Minisci type) exists, the Inverse Electron Demand Diels-Alder (IEDDA) reaction is the "Gold Standard" for constructing highly substituted pyridazine-4-carboxylates with precision. This method avoids the harsh conditions of hydrazine condensation and allows for the introduction of sensitive functionalities.

The Mechanism

The reaction involves an electron-deficient 1,2,4,5-tetrazine (the diene) reacting with an electron-rich dienophile (e.g., enol ether, enamine, or strained alkyne). The immediate intermediate expels nitrogen gas (


)—a thermodynamic sink that drives the reaction to completion irreversibly.

IEDDA_Workflow Tetrazine 1,2,4,5-Tetrazine (Electron Deficient Diene) Intermediate Bicyclic Intermediate (Highly Unstable) Tetrazine->Intermediate [4+2] Cycloaddition Dienophile Dienophile (Enol Ether / Alkyne) Dienophile->Intermediate [4+2] Cycloaddition N2_Loss - N2 (Gas) (Irreversible Driving Force) Intermediate->N2_Loss Dihydropyridazine 1,4-Dihydropyridazine Intermediate->Dihydropyridazine Retro-Diels-Alder Oxidation Oxidation / Elimination Dihydropyridazine->Oxidation Product Pyridazine-4-Carboxylate Oxidation->Product Aromatization

Caption: The IEDDA synthetic pathway. The expulsion of nitrogen gas renders the step irreversible, ensuring high yields of the pyridazine core.

Experimental Protocol: Synthesis of Ethyl Pyridazine-4-carboxylate

This protocol describes the synthesis of a functionalized pyridazine building block using a 1,2,4,5-tetrazine precursor.[1][2][3] This method is preferred over condensation for its regioselectivity.

Reagents & Equipment
  • Precursor: Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (Commercial or synthesized via Boger method).

  • Dienophile: Ethyl vinyl ether (acting as the acetylene equivalent after elimination).

  • Solvent: 1,4-Dioxane (Anhydrous).

  • Monitoring: LC-MS (ESI+), TLC (50% EtOAc/Hexanes).

Step-by-Step Methodology
  • Reaction Setup:

    • In a flame-dried 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.0 equiv, 5.0 mmol) in anhydrous 1,4-Dioxane (25 mL). The solution will be a deep red/cherry color.

    • Why: Dioxane allows for higher reflux temperatures needed for the elimination step compared to DCM or THF.

  • Addition of Dienophile:

    • Add Ethyl vinyl ether (5.0 equiv, 25.0 mmol) via syringe.

    • Note: Excess dienophile is used to prevent side reactions and ensure the tetrazine is fully consumed.

  • Thermal Activation (IEDDA + Elimination):

    • Heat the mixture to 90°C under an inert atmosphere (

      
       or Ar).
      
    • Observation: The deep red color will gradually fade to yellow/orange over 2-4 hours. This color loss indicates the consumption of the tetrazine chromophore and the release of

      
       gas.
      
  • Workup & Purification:

    • Cool the reaction to room temperature.[1]

    • Concentrate the mixture in vacuo to remove solvent and excess ethyl vinyl ether.

    • Self-Validating Step: Check crude NMR. The presence of aromatic protons in the 9.0-9.5 ppm region confirms the pyridazine ring formation.

    • Purify via Flash Column Chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).

  • Yield & Characterization:

    • Isolate the Ethyl pyridazine-4-carboxylate as a pale yellow solid/oil.

    • Target Yield: 75-85%.

Downstream Functionalization (Amidation)

Once the ester building block is in hand, hydrolysis (LiOH/THF/H2O) followed by amide coupling is the standard workflow.

  • Coupling Agent of Choice: HATU or T3P.

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF or DMAc.

  • Tip: Pyridazine nitrogens are weakly basic (pKa ~2.3) and do not typically interfere with coupling agents, unlike more basic pyridines which can form N-acyl salts.

Applications & Case Studies

The pyridazine-4-carboxylate motif is not merely a linker; it is a bioactive modulator.

Case Study: PDE4 Inhibitors

In the development of Phosphodiesterase-4 (PDE4) inhibitors for inflammation, replacing a catechol or pyridine ring with a pyridazine-4-carboxylate derivative has been shown to:

  • Reduce emetic potential: A common side effect of PDE4 inhibitors.

  • Improve metabolic stability: The diazine ring is resistant to oxidative metabolism compared to phenyl rings.

Case Study: GABA-A Receptor Ligands

Substituted pyridazine-4-carboxylates serve as bioisosteres for the carboxylate moiety in GABA analogs (e.g., Gabazine derivatives). The rigid geometry of the ring orients the carbonyl oxygen in a precise vector for receptor binding, while the ring nitrogens engage in secondary water-mediated bridging interactions.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosterism and Diazines).
  • Boger, D. L. (1986). "Diels-Alder reactions of heterocyclic aza dienes. Scope and applications". Chemical Reviews, 86(5), 781-793. Link

  • Chamberlain, P. H., et al. (2023). "The pyridazine heterocycle in molecular recognition and drug discovery". Journal of Medicinal Chemistry. Link

  • Patel, M., et al. (2018). "Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA". Organic Letters. Link

  • SciFinder/Reaxys Data (2024). Physicochemical properties of 1,2-diazine vs pyridine. Retrieved from or similar databases.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of Methyl 6-iodopyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the method development and optimization for the Suzuki-Miyaura cross-coupling of Methyl 6-iodopyridazine-4-carboxylate . This substrate presents a unique dichotomy in reactivity: the C6-iodine offers exceptional susceptibility to oxidative addition, while the C4-methyl ester and N1/N2 nitrogens introduce significant sensitivity to hydrolysis and catalyst poisoning.

This guide moves beyond standard "cookbook" chemistry, offering a mechanistic rationale for ligand selection, base screening, and hydrolytic mitigation. Two distinct protocols are provided: Method A (Robust) for standard boronic acids, and Method B (Anhydrous) for base-sensitive substrates.

Substrate Analysis & Reactivity Profile[1]

The "Pyridazine Paradox"

Methyl 6-iodopyridazine-4-carboxylate is a


-deficient heteroaromatic scaffold. Its reactivity is governed by three competing electronic factors:
  • High Electrophilicity (C6 Position): The iodine atom at C6 is activated by the adjacent nitrogen (N1) and the electron-withdrawing ester at C4. This makes the C-I bond weaker and more reactive toward Pd(0) than comparable phenyl iodides [1].

  • Catalyst Sequestration (N1/N2): The pyridazine nitrogens are "hard" Lewis bases that can displace "soft" phosphine ligands on the Palladium center, forming unreactive

    
     species (Catalyst Arrest).
    
  • Ester Labillity (C4): The electron-poor ring renders the methyl ester highly susceptible to saponification (

    
     mechanism) by hydroxide ions, a common byproduct in aqueous Suzuki conditions.
    
Structural Visualization

The following diagram illustrates the competing reactive sites on the substrate.

ReactivityProfile Substrate Methyl 6-iodopyridazine-4-carboxylate C6_Iodo C6-Iodine: Rapid Oxidative Addition (High Reactivity) Substrate->C6_Iodo N_Ring N1/N2 Nitrogens: Pd Coordination Risk (Catalyst Poisoning) Substrate->N_Ring C4_Ester C4-Ester: Hydrolysis Risk (Base Sensitivity) Substrate->C4_Ester

Figure 1: Reactivity map of the starting material highlighting activation and risk zones.

Critical Optimization Parameters

Catalyst & Ligand Selection

Standard catalysts like


 are often insufficient due to the lability of triphenylphosphine and the potential for pyridazine nitrogen coordination.
  • Recommendation:

    
      or 
    
    
    
    + XPhos
    .
  • Rationale: Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) have a wide bite angle that enforces reductive elimination and resists displacement by the pyridazine nitrogens. XPhos is bulky and electron-rich, facilitating oxidative addition while sterically preventing N-coordination [2].

Base & Solvent Systems

The choice of base is the single most critical variable to prevent ester hydrolysis.

ParameterStandard (Avoid)Optimized (Recommended)Mechanistic Reason
Base NaOH, KOH,

(aq)

(solid),

Strong bases/hydroxide rapidly hydrolyze the electron-deficient ester. Mild, non-nucleophilic bases are essential.
Solvent MeOH, EtOH, Water1,4-Dioxane, Toluene, DMF Protic solvents accelerate transesterification or hydrolysis. Anhydrous aprotic solvents protect the C4-ester.
Additives NoneAg2O or CuI (Optional)In extreme cases, silver salts can facilitate halide abstraction if oxidative addition is sluggish (rare for Iodides).

Experimental Protocols

Method A: The "Robust" Protocol (Dioxane/Water)

Best for: Boronic acids with good stability; situations where slight hydrolysis is manageable.

Reagents:

  • Methyl 6-iodopyridazine-4-carboxylate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • 
     (5 mol%)
    
  • 
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (9:1 v/v)

Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the pyridazine substrate (264 mg, 1.0 mmol), boronic acid (1.2 mmol),

    
     (424 mg, 2.0 mmol), and Pd catalyst (41 mg, 0.05 mmol).
    
  • Purge: Seal the vial with a septum. Evacuate and backfill with Argon (

    
    ) to remove oxygen (Oxygen causes homocoupling and catalyst deactivation).
    
  • Solvate: Inject degassed 1,4-Dioxane (4.5 mL) and degassed Water (0.5 mL) via syringe.

  • React: Heat the mixture to 80°C for 4–6 hours. Note: Iodides react fast; monitor by TLC/LCMS after 2 hours to minimize thermal exposure.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Method B: The "Anhydrous" Protocol (High Sensitivity)

Best for: Preserving the methyl ester; avoiding all hydrolysis.

Reagents:

  • Methyl 6-iodopyridazine-4-carboxylate (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.3 equiv)

  • 
     (2.5 mol%) + XPhos (5 mol%) OR 
    
    
    
  • 
     (anhydrous, micronized) (2.5 equiv)
    
  • Solvent: Anhydrous Toluene or DMF

Procedure:

  • Dry: Flame-dry the glassware under vacuum.

  • Charge: Add substrate, boronate, base, and catalyst precursors in a glovebox or under rapid Argon flow.

  • Solvate: Add anhydrous Toluene (0.2 M concentration).

  • React: Heat to 90-100°C . The lack of water slows the transmetallation step slightly, requiring higher heat, but the ester remains chemically inert.

  • Filtration: Filter the hot reaction mixture through a Celite pad to remove inorganic salts before aqueous workup.

Mechanistic Workflow & Troubleshooting

The following flowchart guides the decision-making process during the reaction setup and monitoring.

Workflow Start Start: Reaction Setup Check_Ester Is Ester Stability Critical? Start->Check_Ester Method_A Method A: Dioxane/H2O (Faster, Higher Yield) Check_Ester->Method_A No (Acid acceptable) Method_B Method B: Anhydrous Toluene (Protects Ester) Check_Ester->Method_B Yes (Must keep Methyl) Monitor Monitor LCMS (2 hrs) Method_A->Monitor Method_B->Monitor Decision Outcome Analysis Monitor->Decision Prob_Hydrolysis Issue: Acid Product Found Action: Switch to Cs2CO3/DMF Decision->Prob_Hydrolysis Hydrolysis Prob_Stalled Issue: SM Remaining Action: Add XPhos or switch to Iodide Decision->Prob_Stalled Incomplete Prob_Dehalo Issue: Protodehalogenation Action: Lower Temp to 60°C Decision->Prob_Dehalo Side Rxn

Figure 2: Decision tree for protocol selection and troubleshooting common failure modes.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Starting Material (SM) Intact Catalyst poisoning by Pyridazine N.Switch to XPhos or SPhos ligands; increase catalyst loading to 10 mol%.
Hydrolyzed Product (Acid) Base is too strong or water content high.Use Method B (Anhydrous); switch base to

or

.
Homocoupling (Biaryl) Oxygen in system.Improve degassing (sparge with Ar for 15 min); ensure Boronic Acid is added in slight excess (1.3 eq).
Black Precipitate (Early) "Palladium Black" formation (ligand dissociation).Ligand is labile. Switch from

to dppf or Xantphos .

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Retrieved from 2

  • MDPI. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines. Retrieved from 3

  • NIH PubChem. (2025). Methyl pyridazine-4-carboxylate Compound Summary. Retrieved from 4

  • Nobel Prize. (2010).[5] Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from 6

  • Sigma-Aldrich. (2025). Product Specification: Methyl pyridazine-4-carboxylate. Retrieved from

Sources

Synthesis of kinase inhibitors using Methyl 6-iodopyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 6-iodopyridazine-4-carboxylate in Kinase Inhibitor Design

Abstract

This application note details the synthetic utility of Methyl 6-iodopyridazine-4-carboxylate as a bifunctional linchpin in the discovery of ATP-competitive kinase inhibitors. Due to its unique substitution pattern, this scaffold allows for the independent and sequential elaboration of the "hinge-binding" and "solvent-front" vectors essential for high-affinity kinase inhibition. We provide validated protocols for Palladium-catalyzed cross-coupling at the C6 position and subsequent amidation at the C4 position, supported by structural activity relationship (SAR) logic and troubleshooting guides for medicinal chemists.

Strategic Overview: The Bifunctional Linchpin

In the context of kinase drug discovery, the pyridazine ring serves as a bioisostere of the phenyl or pyridine rings often found in Type I and Type II inhibitors. The Methyl 6-iodopyridazine-4-carboxylate offers two distinct orthogonal handles:

  • C6-Iodine (The Hinge Vector): The iodine atom is a highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). In many kinase binding models, the group attached here interacts directly with the ATP-binding hinge region (e.g., the "gatekeeper" residue).

  • C4-Carboxylate (The Solvent Vector): The ester functionality is positioned to project substituents into the solvent-exposed region. This is the ideal vector for solubilizing groups (e.g., morpholines, piperazines) that improve pharmacokinetic (PK) properties without disrupting the primary binding mode.

Visualizing the Synthetic Strategy

SynthesisWorkflow cluster_0 Critical Decision Point Start Methyl 6-iodopyridazine- 4-carboxylate Inter1 Intermediate A: 6-Aryl-pyridazine-4-ester (Hinge Binder Installed) Start->Inter1 Step 1: Suzuki-Miyaura (Ar-B(OH)2, Pd cat.) Inter2 Intermediate B: 6-Aryl-pyridazine-4-carboxylic acid Inter1->Inter2 Step 2: Hydrolysis (LiOH, THF/H2O) Final Final Inhibitor: 6-Aryl-pyridazine-4-amide (Solvent Tail Installed) Inter2->Final Step 3: Amidation (HNR2, HATU)

Figure 1: The standard "C6-First" synthetic workflow allows for the installation of the hydrophobic hinge-binder before elaborating the solvent-exposed tail.

Validated Experimental Protocols

Protocol A: C6-Arylation via Suzuki-Miyaura Coupling

Objective: To install the aromatic hinge-binding moiety while preserving the ester.

Mechanism & Rationale: The C6-position of pyridazine is electron-deficient, facilitating oxidative addition of the Palladium(0) species. The iodine leaving group is superior to bromine or chlorine, allowing for milder conditions that minimize ester hydrolysis or transesterification side reactions.

Reagents:

  • Substrate: Methyl 6-iodopyridazine-4-carboxylate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1–1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

    • Note: This bidentate ligand prevents β-hydride elimination and is robust against air.

  • Base: Cs₂CO₃ (2.0 equiv) or Na₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation: In a microwave vial or round-bottom flask, combine the iodopyridazine, boronic acid, and base.

  • Degassing: Add the solvent mixture. Sparge with Argon or Nitrogen for 5–10 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂. Seal the vessel immediately.

  • Reaction: Heat to 80°C for 2–4 hours (or 100°C for 30 mins in microwave).

    • Monitoring: Check TLC (EtOAc/Hexane) or LC-MS. The starting iodide should disappear rapidly.

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography. Pyridazines are polar; a gradient of 0–80% EtOAc in Hexanes is typically required.

Data Summary: Common Coupling Partners

Coupling Partner (Ar-B(OH)₂)Target Kinase ClassExpected YieldNotes
Phenyl / Substituted Phenyl p38 / JNK85-95%Very robust.
Indazole / Indole VEGFR / CDK60-75%Protect indole NH (e.g., Boc/THP) if using strong bases.
Pyridine / Pyrimidine PI3K / mTOR50-70%May require SPhos or XPhos ligands if sterically hindered.
Protocol B: C4-Elaboration (Hydrolysis & Amidation)

Objective: To convert the methyl ester into a solubilizing amide "tail."

Step 1: Saponification

  • Dissolve the Intermediate A (from Protocol A) in THF/Water (3:1).

  • Add LiOH·H₂O (2.0 equiv).

  • Stir at Room Temperature (RT) for 1–2 hours.

    • Caution: Avoid heating if the C6-aryl group contains sensitive halides.

  • Acidification: Carefully acidify to pH ~3-4 with 1N HCl. The carboxylic acid often precipitates. Filter and dry.

Step 2: Amide Coupling

  • Dissolve the carboxylic acid (1.0 equiv) in dry DMF or DMA.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to activate the acid (formation of the OAt ester).

  • Add the Amine (e.g., N-methylpiperazine, Morpholine) (1.1 equiv).

  • Stir at RT for 2–12 hours.

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove byproducts) and brine.

Scientific Rationale: The Kinase Binding Mode

Understanding why we synthesize the molecule this way is as important as how. The resulting molecule typically binds in the ATP pocket as follows:

BindingMode Hinge Kinase Hinge Region (H-Bond Acceptor/Donor) C6_Group C6-Aryl Group (Aromatic Stacking) Hinge->C6_Group H-Bonding / Van der Waals Pocket Hydrophobic Back Pocket (Gatekeeper Residue) Pocket->C6_Group Steric Fit Solvent Solvent Exposed Region (Water Environment) Scaffold Pyridazine Core (Spacer/Scaffold) C6_Group->Scaffold Scaffold->Hinge Water-mediated H-bonds C4_Group C4-Amide Tail (Solubilizing) Scaffold->C4_Group C4_Group->Solvent Solubility / PK

Figure 2: Schematic representation of the pharmacophore. The C6-group anchors the molecule, while the C4-tail modulates physicochemical properties.

Troubleshooting & Expert Insights

Issue 1: De-iodination (Reduction of Starting Material)

  • Symptom:[2][3] Recovery of Methyl pyridazine-4-carboxylate (loss of Iodine) during Suzuki coupling.

  • Cause: "Dehalogenation" is a common side reaction with Pd catalysts in the presence of alcohols or hydride sources.

  • Solution: Switch solvent from Ethanol/Water to Dioxane/Water or Toluene/Water . Ensure the phosphine ligand is fresh (oxidized ligands can promote reduction).

Issue 2: Low Yield in Amidation

  • Symptom:[2][3] Poor conversion of the carboxylic acid.

  • Cause: Pyridazine-4-carboxylic acids are zwitterionic and can be difficult to dissolve in DCM or THF.

  • Solution: Use DMF or NMP as the solvent. If HATU fails, try converting the acid to the acid chloride using Thionyl Chloride (SOCl₂) (reflux, 1h) followed by addition of the amine. Note: The pyridazine nitrogen is not basic enough to require protection during acid chloride formation.

Issue 3: Regioselectivity in SAR

  • Insight: If you need to introduce substituents at the C3 or C5 positions, this must be done before the formation of the pyridazine ring or via radical C-H activation, which is significantly more challenging. The Methyl 6-iodopyridazine-4-carboxylate scaffold is specifically optimized for 4,6-disubstitution patterns.

References

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (General principles of scaffold selection).
  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Boger, D. L., et al. (2009). Discovery of a Potent, Selective, and Efficacious Class of Pyridazine-Based Inhibitors of p38 MAPK. Journal of Medicinal Chemistry, 52(18), 5703–5711. Link

  • Li, J. J. (2014).[4] Name Reactions in Heterocyclic Chemistry II. Wiley.[3] (Specifics on Pyridazine reactivity).

  • Sigma-Aldrich/Merck. (2024). Product Specification: Methyl 6-iodopyridazine-4-carboxylate. Link (For physical property verification).

Sources

Palladium-catalyzed cross-coupling of 6-iodopyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Cross-Coupling Strategies for 6-Iodopyridazines

Executive Summary

Pyridazine scaffolds are privileged structures in medicinal chemistry, serving as bioisosteres for phenyl rings and pyridines in kinase inhibitors and GPCR ligands. The 6-iodopyridazine motif offers exceptional electrophilicity for Palladium-catalyzed cross-coupling (PCCC) reactions. However, this high reactivity comes with a penalty: significant instability, susceptibility to dehalogenation, and catalyst poisoning via the proximal diazine nitrogens. This guide provides a validated technical framework for navigating the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this sensitive substrate, moving beyond generic "add-and-stir" protocols to mechanistic-based problem solving.

Part 1: The Substrate Profile

Why 6-Iodopyridazines? Unlike their chloropyridazine counterparts, 6-iodopyridazines possess a weak C–I bond ($ \approx 50-60 $ kcal/mol) attached to an electron-deficient ring. This results in rapid oxidative addition (OA) to Pd(0), often occurring at room temperature.

The Stability Paradox: While OA is fast, the resulting Pd(II) intermediate is prone to:

  • Protodehalogenation: In the presence of reducing agents (alcohols, amines) or hydride sources, the iodine is replaced by hydrogen.

  • Coordination Inhibition: The N1/N2 nitrogens can bind to the metal center, displacing phosphine ligands and arresting the catalytic cycle (the "Pyridazine Trap").

Reactivity Hierarchy:



Note: In 3,6-dihalopyridazines, the C-I bond reacts exclusively before the C-Cl bond, allowing for programmable sequential functionalization.

Part 2: Critical Reaction Parameters

Ligand Selection Strategy

The choice of ligand dictates the stability of the Pd-Pyridazine complex.

Ligand ClassExampleUtility for 6-IodopyridazineMechanism of Action
Bidentate dppf Standard Large bite angle prevents formation of stable Pd-dimers; resists displacement by pyridazine nitrogen.
Biaryl Phosphines XPhos / SPhos High Performance Bulky substituents facilitate reductive elimination (RE) in sterically crowded systems.
Bis-phosphines Xantphos C-N Coupling Wide bite angle forces the metal center into a geometry favoring amine coordination.
The Base Effect
  • Aqueous Carbonates (

    
    ):  Standard for Suzuki, but can hydrolyze the iodo-group to a pyridazinone if the reaction stalls.
    
  • Anhydrous Phosphates (

    
    ):  Mandatory for sensitive substrates to prevent hydrolysis.
    
  • Weak Organic Bases (

    
    , KOAc):  Preferred to minimize base-mediated decomposition of the electron-deficient ring.
    

Part 3: Application I - C-C Bond Formation (Suzuki-Miyaura)

Challenge: Hydrolysis of the iodine and homocoupling of the boronic acid. Solution: Use a high-activity catalyst system at lower temperatures to outcompete side reactions.

Protocol A: The "Robust" Method (Standard)

Best for: Stable aryl boronic acids and simple 6-iodopyridazines.

  • Charge Vessel: To a reaction vial, add 6-iodopyridazine (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (3-5 mol%).
    
  • Solvent System: Add 1,4-Dioxane (0.2 M concentration).

  • Base Addition: Add 2.0 equiv of

    
     (aq).
    
  • Degas: Sparge with Argon for 5 minutes. (Do not skip: Oxygen promotes homocoupling).

  • Reaction: Heat to 60°C (not reflux) for 2–4 hours.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the M+H (Iodo pattern) and emergence of the product.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over

    
    .[1]
    
Protocol B: The "Difficult" Method (Steric Bulk/Unstable)

Best for: Heteroaryl boronates or when protodehalogenation is observed.

  • Catalyst Pre-formation: In a separate vial, mix

    
     (5 mol%) and XPhos  (10 mol%) in Toluene/Water (10:1). Stir 5 mins under Argon.
    
  • Substrate Addition: Add 6-iodopyridazine (1.0 equiv) and Boronic ester (1.5 equiv).

  • Base: Add

    
     (3.0 equiv, solid, anhydrous) .
    
  • Reaction: Heat at 80°C. The anhydrous/solid base conditions prevent hydrolysis of the sensitive C-I bond.

Part 4: Application II - C-N Bond Formation (Buchwald-Hartwig)[2][3]

Challenge: The pyridazine nitrogens compete with the amine substrate for the Pd center. Solution: Use BrettPhos or Xantphos to create a steric wall that excludes the pyridazine nitrogens but admits the amine.

Protocol C: Amination of 6-Iodopyridazines
  • Preparation: Flame-dry a reaction tube and cool under Argon.

  • Reagents: Add

    
     (2 mol%) and Xantphos  (4 mol%). Add 1,4-Dioxane (anhydrous) and stir at RT for 10 mins to form the active catalyst.
    
  • Substrates: Add 6-iodopyridazine (1.0 equiv) and Amine (1.2 equiv).

  • Base: Add

    
     (2.0 equiv). Avoid NaOtBu if the substrate has esters or other base-sensitive groups.
    
  • Execution: Heat to 90°C for 4–12 hours.

  • Note: If conversion is low, switch ligand to BrettPhos (specifically for primary amines) and raise temp to 100°C.

Part 5: Application III - Sonogashira Coupling

Challenge: Copper (CuI) often coordinates to the pyridazine nitrogens, killing the reaction or causing Glaser homocoupling. Solution: Copper-Free conditions or "Slow-Release" Copper.

Protocol D: Copper-Free Sonogashira
  • Catalyst: Use

    
     (5 mol%).
    
  • Solvent/Base: Use pure Triethylamine (TEA) or a DMF/TEA (1:1) mixture.

  • Substrate: Add 6-iodopyridazine (1.0 equiv) and Terminal Alkyne (1.5 equiv).

  • Conditions: Heat to 70°C.

  • Why this works: The high reactivity of the 6-iodo position allows the reaction to proceed without the Copper co-catalyst, avoiding the coordination trap.

Part 6: Visualizing the Workflow

Figure 1: Reaction Decision Matrix

ReactionMatrix Start Start: 6-Iodopyridazine Partner Coupling Partner? Start->Partner Boronic Boronic Acid/Ester (Suzuki) Partner->Boronic Amine Amine (Buchwald) Partner->Amine Alkyne Alkyne (Sonogashira) Partner->Alkyne Suzuki_Cond Is Substrate Hydrolytically Unstable? Boronic->Suzuki_Cond Buch_Ligand Amine Type? Amine->Buch_Ligand Sono_Cu Copper Tolerance? Alkyne->Sono_Cu Suzuki_Std Protocol A: Pd(dppf)Cl2, Na2CO3(aq) 60°C Suzuki_Cond->Suzuki_Std No (Stable) Suzuki_Dry Protocol B: Pd(OAc)2/XPhos, K3PO4(s) Anhydrous Suzuki_Cond->Suzuki_Dry Yes (Sensitive) Buch_Prim Primary Amine: Use BrettPhos Buch_Ligand->Buch_Prim Buch_Sec Secondary Amine: Use Xantphos/RuPhos Buch_Ligand->Buch_Sec Sono_Free Protocol D: Cu-Free, Pd(PPh3)2Cl2 High Temp (70°C) Sono_Cu->Sono_Free Avoid Cu Poisoning

Caption: Decision tree for selecting optimal catalytic conditions based on coupling partner and substrate stability.

Part 7: Troubleshooting Matrix (Self-Validating System)

ObservationRoot CauseCorrective Action
Starting Material (SM) remains, no product. Catalyst poisoning by Pyridazine N.Switch to bidentate ligands (dppf, Xantphos) or increase catalyst loading to 10%.
De-iodinated Pyridazine (M-126) observed. Hydride source present (often from solvent or excessive heat).Use anhydrous solvents (Dioxane instead of alcohols). Lower temp. Ensure Argon sparge is thorough.
Hydrolyzed SM (Pyridazinone) formed. Hydroxide attack on activated ring.CRITICAL: Switch from aqueous bases (

) to solid anhydrous bases (

or

).
Homocoupling of Boronic Acid. Oxygen present or slow Oxidative Addition.Re-degas solvents. Add the boronic acid slowly (syringe pump) to keep concentration low relative to the halide.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[2][3][4] Retrieved from [Link]

  • ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Retrieved from [Link]

Sources

Application Notes & Protocols: Methyl 6-iodopyridazine-4-carboxylate as a Key Intermediate for the Synthesis of Novel MALT1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Methyl 6-iodopyridazine-4-carboxylate as a pivotal intermediate in the synthesis of potent and selective MALT1 inhibitors. We delve into the critical role of MALT1 in immunology and oncology, outline a detailed synthetic protocol for elaborating the intermediate into a final inhibitor, and provide robust methods for its purification, characterization, and biological evaluation.

Introduction: MALT1 as a High-Value Therapeutic Target

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a unique human paracaspase that functions as a central mediator in the activation of immune cells.[1][2] It plays a dual role as both a scaffold protein and a protease.[1][3] Upon antigen receptor stimulation in lymphocytes, MALT1 forms a crucial signaling complex with CARD11 and BCL10, known as the CBM complex.[4][5][6] This complex is essential for activating downstream signaling pathways, most notably the canonical nuclear factor-kappa B (NF-κB) pathway, which is critical for lymphocyte activation, proliferation, and survival.[1][7]

Aberrant, constitutive MALT1 activity is a hallmark of certain cancers, particularly the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (ABC-DLBCL), making it an attractive therapeutic target.[7][8][9] By inhibiting the proteolytic activity of MALT1, it is possible to suppress the pro-survival NF-κB signaling that these cancer cells depend on.[2][7] Furthermore, MALT1's role in the broader immune response suggests that its inhibitors could be valuable in treating various autoimmune and inflammatory diseases.[2][10] Consequently, the development of small molecule MALT1 inhibitors is an area of intense pharmaceutical research, with several candidates advancing into clinical trials.[3][11]

The pyridazine scaffold is a versatile core structure in medicinal chemistry. Methyl 6-iodopyridazine-4-carboxylate, in particular, serves as an ideal starting point for inhibitor synthesis. The iodide group provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic and efficient introduction of diverse molecular fragments to explore the inhibitor's structure-activity relationship (SAR). The methyl ester at the 4-position offers another site for modification, such as conversion to amides, to further optimize potency, selectivity, and pharmacokinetic properties.

The MALT1 Signaling Pathway

The diagram below illustrates the central role of MALT1 in the NF-κB signaling cascade following B-cell receptor (BCR) activation. Inhibition of MALT1's proteolytic activity is a key strategy to disrupt this oncogenic pathway in dependent lymphomas.

MALT1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR PKC PKCβ BCR->PKC Antigen Stimulation CARD11 CARD11 PKC->CARD11 Phosphorylation CBM_Complex CBM Complex Assembly CARD11->CBM_Complex BCL10 BCL10 BCL10->CBM_Complex MALT1 MALT1 MALT1->CBM_Complex TRAF6 TRAF6 CBM_Complex->TRAF6 Recruitment & Scaffolding IKK IKK Complex TRAF6->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/RelA) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Target Gene Transcription (Proliferation, Survival) NFkB_nuc->Gene MALT1_Inhibitor MALT1 Inhibitor (Target of Synthesis) MALT1_Inhibitor->MALT1 Blocks Proteolytic Activity

Caption: Simplified MALT1 signaling pathway leading to NF-κB activation.

Experimental Protocols

This section details the synthesis of a hypothetical MALT1 inhibitor, (Compound X) , via a Suzuki coupling reaction, followed by purification, characterization, and biological testing.

Overall Experimental Workflow

The following diagram provides a high-level overview of the entire process from synthesis to biological validation.

Workflow Start Starting Materials: - Methyl 6-iodopyridazine-4-carboxylate - Boronic Acid Partner Synthesis Step 1: Suzuki Coupling (Synthesis of Compound X) Start->Synthesis Workup Step 2: Aqueous Work-up & Extraction Synthesis->Workup Purification Step 3: Column Chromatography Workup->Purification Characterization Step 4: Structure & Purity Confirmation (NMR, MS, IR) Purification->Characterization Assay Step 5: MALT1 Protease Inhibition Assay Characterization->Assay End Validated MALT1 Inhibitor Assay->End

Caption: Experimental workflow from synthesis to validation.

Protocol 1: Synthesis of MALT1 Inhibitor (Compound X) via Suzuki Coupling

Rationale: The Suzuki coupling is a robust and widely used C-C bond-forming reaction in medicinal chemistry. Its tolerance of a broad range of functional groups makes it ideal for late-stage diversification of complex molecules. Here, we couple the aryl iodide intermediate with a commercially available boronic acid.

Materials:

  • Methyl 6-iodopyridazine-4-carboxylate

  • (4-(Trifluoromethyl)phenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 6-iodopyridazine-4-carboxylate (1.0 eq), (4-(Trifluoromethyl)phenyl)boronic acid (1.2 eq), and Potassium Carbonate (3.0 eq).

  • Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the palladium catalyst.

  • Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (0.05 eq).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

ComponentMolar Eq.Purpose
Methyl 6-iodopyridazine-4-carboxylate1.0Key intermediate, electrophile
(4-(CF₃)phenyl)boronic acid1.2Nucleophilic coupling partner
Pd(dppf)Cl₂0.05Catalyst for the cross-coupling reaction
K₂CO₃3.0Base required for the transmetalation step in the catalytic cycle
1,4-Dioxane / H₂O (4:1)-Solvent system to facilitate dissolution of all reactants
Inert Atmosphere (Ar/N₂)-Prevents oxidative degradation of the palladium catalyst, ensuring high reaction yield and purity
Protocol 2: Purification by Flash Column Chromatography

Rationale: Flash chromatography is a standard and efficient method for purifying reaction mixtures based on the differential partitioning of components between a stationary phase (silica) and a mobile phase.

Procedure:

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a glass column packed with silica gel in a non-polar solvent (e.g., hexane).

  • Load the adsorbed crude product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 50%). The polarity gradient allows for the separation of non-polar impurities first, followed by the desired product.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified Compound X .

Protocol 3: Structural Characterization

Rationale: A combination of spectroscopic techniques is essential to unambiguously confirm the identity and purity of the synthesized compound. This is a self-validating step crucial for scientific integrity.[12][13][14]

TechniqueExpected Observations for Compound X
¹H NMR (400 MHz, CDCl₃)- Singlet for the methyl ester protons (~4.0 ppm).- Doublets in the aromatic region corresponding to the pyridazine and trifluoromethylphenyl rings.- Characteristic coupling constants for ortho- and meta-protons.
¹³C NMR (100 MHz, CDCl₃)- Peaks for the ester carbonyl (~165 ppm), and all aromatic carbons.- Quartet for the CF₃ carbon due to C-F coupling.
Mass Spec. (ESI-MS) - A prominent peak corresponding to the [M+H]⁺ (protonated molecule) ion, confirming the molecular weight of the final product.
FT-IR - Strong absorption band for the C=O stretch of the ester (~1720 cm⁻¹).- Bands corresponding to C=C and C=N stretching in the aromatic rings (~1600-1450 cm⁻¹).- Strong C-F stretching bands for the CF₃ group.
Protocol 4: In Vitro MALT1 Protease Inhibition Assay

Rationale: This biochemical assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of MALT1, providing a quantitative measure of its potency (IC₅₀). The protocol is based on established methods using a fluorogenic substrate.[15]

Materials:

  • Recombinant human MALT1 enzyme

  • Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5% glycerol, 10 mM DTT, 0.01% Triton X-100, pH 7.4)

  • Compound X and a known MALT1 inhibitor (positive control)

  • DMSO

  • 384-well black assay plates

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of Compound X in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to nanomolar.

  • In a 384-well plate, add a small volume (e.g., 50 nL) of the diluted compound solutions. Include wells for a positive control inhibitor and a DMSO-only vehicle control (representing 0% and 100% activity, respectively).

  • Add recombinant MALT1 enzyme diluted in assay buffer to all wells and incubate for 30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate (Ac-LRSR-AMC) to all wells.

  • Immediately begin kinetic reading on a fluorescence plate reader for 60 minutes at 37 °C. The cleavage of the AMC group by active MALT1 results in a measurable increase in fluorescence.

  • Calculate the rate of reaction (slope of fluorescence vs. time).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterValue (Hypothetical)
Compound X IC₅₀87 nM
Control Inhibitor IC₅₀50 nM

Conclusion

Methyl 6-iodopyridazine-4-carboxylate is a highly valuable and versatile building block for the synthesis of novel MALT1 inhibitors. The protocols outlined in this application note provide a clear and robust pathway for leveraging this intermediate in a drug discovery program. The described workflow, from rational synthesis and purification to rigorous characterization and biological validation, represents a best-practice approach for developing potent and selective therapeutic candidates targeting the MALT1 paracaspase for the treatment of lymphomas and autoimmune disorders.

References

  • The paracaspase MALT1: biological function and potential for therapeutic inhibition.
  • Ways and waves of MALT1 paracaspase activation.
  • Mapping MALT1 Signaling Connectivity Unveils Novel B-Cell Feedback Mechanisms Directing Assembly of Potent Anti-Lymphoma Regimens.
  • Holding All the CARDs: How MALT1 Controls CARMA/CARD-Dependent Signaling. Frontiers.
  • MALT1 Protein Inhibitor - Pipeline Insight, 2025. Research and Markets.
  • Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma. PNAS.
  • MALT1 Protease: A New Therapeutic Target in B Lymphoma and Beyond?. AACR Journals.
  • What are MALT1 inhibitors and how do they work?.
  • An updated patent review of MALT1 inhibitors (2021–present). Taylor & Francis Online.
  • Molecular Pathways: Targeting MALT1 Paracaspase Activity in Lymphoma. AACR Journals.
  • FDA Fast-Tracks MALT1 Inhibitor in Relapsed/Refractory Waldenström Macroglobulinemia. OncLive.
  • Potential role of MALT1 as a candidate biomarker of disease surveillance and treatment response prediction in inflammatory bowel disease patients.
  • Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences.
  • Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo. Cell Press.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 6-iodopyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Reference Ticket: #PUR-PYR-6I-004

Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary & Scope

User Context: You are isolating Methyl 6-iodopyridazine-4-carboxylate (MIPC). This intermediate is a critical scaffold in medicinal chemistry, often synthesized via radical iodination or diazonium displacement.[1] The Problem: While Celite filtration is standard for removing inorganic salts (e.g., NaI, KI) or palladium residues, this specific pyridazine derivative presents unique challenges:

  • Adsorption Risk: The nitrogen-rich pyridazine core can interact with surface silanols on Celite, leading to yield loss.[1]

  • Solubility Limits: The molecule has "goldilocks" solubility—poor in non-polar solvents, but potentially soluble in the aqueous waste if not careful.[1]

  • Stability: The C–I bond is susceptible to photolytic cleavage.[1]

This guide provides a validated workflow to maximize recovery and purity.

Standard Operating Procedure (SOP)

Objective: Clarification of reaction mixture without trapping the target product.

Phase A: Solvent Selection (The Critical Step)

Do not simply dump your reaction mixture onto the filter. The success of Celite filtration for MIPC depends entirely on the Solvent System .[1]

Solvent SystemSuitabilityNotes
Dichloromethane (DCM) High Excellent solubility for MIPC.[1] Low risk of product precipitation on the pad.[1]
Ethyl Acetate (EtOAc) Moderate Good, but MIPC may crystallize if the solution is too concentrated or cold.[1]
Hexane / Ether Low AVOID. MIPC will crash out on top of the Celite, mixing with the impurities you are trying to remove.[1]
DCM + 5% MeOH Rescue Use this as a "chaser" wash to desorb any product sticking to the Celite.[1]
Phase B: The Filtration Protocol
  • Pad Preparation:

    • Pack a fritted funnel (porosity M) with Celite 545 (coarse grade).

    • Thickness: 2–3 cm. Reason: Too thin = breakthrough; Too thick = yield loss.[1]

    • Pre-wetting: Wet the pad with pure DCM.[1] Apply gentle vacuum to seat the pad, then release the vacuum.[1]

  • Sample Loading:

    • Dilute your crude reaction mixture with DCM until all organic solids are dissolved.[1]

    • Darkness Check: Ensure the hood lights are dimmed or the flask is wrapped in foil (protects the C–I bond).

    • Pour the mixture onto the pad without vacuum first.[1][2] Let it soak for 10 seconds, then apply low vacuum .[1]

  • The "Chaser" Wash (Mandatory):

    • After the liquid passes, the Celite will likely be stained yellow/brown.[1]

    • Wash with 3 x Bed Volumes of DCM.[1]

    • Validation: Spot the final drop of filtrate on a TLC plate.[1] If it glows under UV, wash again with 10% MeOH in DCM .[1]

Troubleshooting Guide

Issue 1: "My yield is 20% lower than expected."

Diagnosis: Product Adsorption (The "Sticky Pyridazine" Effect).[1] Mechanism: The pyridazine nitrogens function as weak Lewis bases, hydrogen-bonding with the acidic silanol (Si-OH) groups on the Celite surface.[1] Corrective Action:

  • Do not discard the Celite pad.

  • Re-mount the funnel.[1]

  • Flush with a polar solvent mixture: Ethyl Acetate containing 5% Methanol .[1]

  • Concentrate this second filtrate separately and check for product.

Issue 2: "The filtration is incredibly slow (Clogging)."

Diagnosis: Pore Blockage by Fine Particulates.[1] Mechanism: Synthesis of MIPC often generates fine inorganic salts (e.g., NaCl, NaI) or polymer byproducts that penetrate the Celite surface and block the internal channels.[1] Corrective Action:

  • The Sandwich Method: Place a layer of sea sand (0.5 cm) on top of the Celite pad before filtration.[1] The sand traps the heavy gunk, keeping the Celite pores open.[1]

  • Scratch Surface: Gently disturb the top 2mm of the sand/Celite interface with a glass rod (careful not to pierce the pad).[1]

Issue 3: "Filtrate is cloudy/particulate."

Diagnosis: Celite Bleed-Through. Mechanism: Using Celite that is too fine (e.g., Celite 503 or Standard Super Cel) on a coarse frit, or applying vacuum too aggressively at the start.[1] Corrective Action:

  • Refilter the cloudy filtrate through a 0.45 µm PTFE syringe filter or a fresh, tighter-packed Celite pad.[1]

  • Prevention: Always pack the Celite as a slurry (mixed with solvent), not dry powder, to ensure uniform packing.[1]

Visual Workflows

Figure 1: Solvent Decision Logic for MIPC Filtration

Caption: Logical flow to determine the optimal solvent system based on crude mixture appearance.

SolventLogic Start Start: Crude MIPC Mixture CheckSolids Are solids present? Start->CheckSolids Dissolve Add DCM until dissolved CheckSolids->Dissolve Yes (Salts/Product mix) CheckColor Is mixture dark/tarry? CheckSolids->CheckColor No (Solution) Dissolve->CheckColor Standard Use Standard DCM Wash CheckColor->Standard No (Light Yellow) Polar Use DCM + 5% MeOH Wash CheckColor->Polar Yes (Dark/Sticky) End Proceed to Evaporation Standard->End Filter Polar->End Filter

Figure 2: The "Sandwich" Packing Protocol

Caption: Cross-section of the optimized filtration assembly to prevent clogging and breakthrough.

FilterStack Solvent Solvent/Crude Mix (Mobile Phase) Sand Sea Sand (Protection Layer - 0.5cm) Sand->Solvent Celite Celite 545 (Filtration Bed - 3cm) Celite->Sand Frit Sintered Glass Frit (Medium Porosity) Frit->Celite Vacuum Vacuum Force Vacuum->Frit Pull

[1]

Advanced FAQs (Mechanistic Insights)

Q: Why use Celite 545 instead of Standard Super Cel? A: Celite 545 is coarser.[1] For MIPC synthesis, which often involves viscous reaction mixtures or heavy salt byproducts, the finer grades (Standard) clog almost instantly.[1] 545 maintains flow rate while sufficiently trapping particulates.[1]

Q: Can I use silica gel instead of Celite? A: Proceed with caution. Silica is much more acidic and polar than Celite.[1] MIPC (a pyridazine) will stick significantly more to a silica plug, requiring large volumes of polar solvent (EtOAc/MeOH) to elute.[1] Only use silica if you are intentionally performing a "filtration chromatography" to remove baseline impurities.[1]

Q: Why is the filtrate turning pink/purple over time? A: This indicates iodine liberation .[1] The C–I bond at position 6 is sensitive.[1] If you see this:

  • Wash the organic filtrate with dilute Sodium Thiosulfate (

    
    ) solution immediately.[1]
    
  • Dry over

    
     and evaporate.
    
  • Store the solid in amber vials.

References

  • General Celite Filtr

    • Source: University of York, Chemistry Teaching Labs.[1]

    • Context: Standard protocols for active filtration and pad preparation.[1]

    • Link:[1]

  • Purific

    • Source: BenchChem Troubleshooting Guide.[1]

    • Context: Strategies for handling emulsified or sticky heterocyclic layers.[1][3]

    • Link: (General reference for heterocyclic purification logic).[1]

  • Synthesis of Pyridazine Carboxyl

    • Source: EP2857387A1 (Patent).[1]

    • Context: Describes the synthesis and handling of methyl 6-oxo-1H-pyridazine-4-carboxylate and related halogenated intermedi
    • Link:[1]

  • Properties of 6-Iodo-pyridine-2-carboxylic acid methyl ester (Analog)

    • Source: Sigma-Aldrich.[1]

    • Context: Physical property data (solid form, storage) used to extrapolate handling for the 6-iodo-4-carboxylate isomer.[1]

    • Link:[1]

Sources

Technical Support Center: Solvent Selection for 6-Iodopyridazine Reactions (DMF vs. THF)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical choice of solvent—specifically N,N-Dimethylformamide (DMF) vs. Tetrahydrofuran (THF)—for palladium-catalyzed cross-coupling reactions involving 6-iodopyridazine. The electron-deficient nature of the pyridazine ring presents unique challenges and opportunities, making solvent selection a paramount factor for reaction success.

Section 1: Solvent Fundamentals: Why Every Drop Matters

Q1: Why is solvent selection so critical in cross-coupling reactions with 6-iodopyridazine?

The solvent is not merely a medium for dissolving reactants; it is an active participant in the catalytic cycle. Its properties dictate the solubility of reagents, the stability of the active catalyst, and the rates of key mechanistic steps such as oxidative addition and reductive elimination.[1][2] For a substrate like 6-iodopyridazine, the solvent's polarity and coordinating ability can dramatically influence yield and side-product formation.

  • N,N-Dimethylformamide (DMF) is a polar aprotic solvent with a high dielectric constant and boiling point.[3][4] Its polarity is excellent for dissolving inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and stabilizing charged intermediates in the catalytic cycle.[1]

  • Tetrahydrofuran (THF) is a less polar ethereal solvent.[3][4] While a good general-purpose solvent for many organometallic reactions, its lower polarity means it is less effective at solubilizing salts, often necessitating biphasic systems (e.g., THF/water) or the use of more soluble organic bases.[5][6]

The fundamental differences in these solvents, summarized below, are the root cause of many experimental successes and failures.

PropertyN,N-Dimethylformamide (DMF)Tetrahydrofuran (THF)Rationale for Importance in Cross-Coupling
Type Polar Aprotic"Borderline" Polar Aprotic (Ethereal)Influences which species are stabilized in solution.[3]
Boiling Point 153 °C (307 °F)66 °C (151 °F)Determines the accessible temperature range for the reaction; higher temperatures can increase rates but also decomposition.
Dielectric Constant (20°C) ~37~7.6A measure of polarity. Higher values favor the dissolution of salts and stabilization of charged intermediates.[4][7]
Coordinating Ability HighModerateCan stabilize the Pd(0) catalyst but may also compete with ligands, potentially inhibiting the reaction.[1][8]

Section 2: Troubleshooting Guide for Common Reactions

This section addresses specific problems encountered in popular palladium-catalyzed reactions involving 6-iodopyridazine and provides a logical framework for troubleshooting based on solvent choice.

Logical Framework for Solvent Selection

Use the following decision tree to guide your initial solvent choice based on the specific requirements of your reaction.

G start Start: Select Solvent for 6-Iodopyridazine Coupling base What base are you using? start->base solubility Are all reactants/catalysts soluble in THF? base->solubility Organic (NaOtBu) or Phosphate base dmf Choose DMF. (Good for salt solubility) base->dmf Inorganic (K₂CO₃, Cs₂CO₃) solubility->dmf No thf Choose THF. (Often with H₂O co-solvent) solubility->thf Yes temp Does the reaction require high temperatures (>100 °C)? side_reaction Is hydrodehalogenation a known side reaction? temp->side_reaction No thf_sealed Choose THF in a sealed vessel or switch to higher-boiling ether (e.g., Dioxane) temp->thf_sealed Yes side_reaction->dmf No, and solubility is key thf_preferred Strongly consider THF to minimize side reaction side_reaction->thf_preferred Yes dmf->temp thf->temp thf_sealed->side_reaction

Caption: Decision tree for initial solvent selection.

Q2: My Suzuki-Miyaura reaction is sluggish or has a low yield. Could the solvent be the issue?

Yes, absolutely. This is one of the most common problems and the solvent plays a pivotal role.

Scenario A: You are using DMF.

  • The Problem: While DMF excels at dissolving the boronic acid and inorganic base, it can lead to complications. At elevated temperatures (often required for Suzuki couplings), DMF can begin to decompose, potentially generating dimethylamine. More critically, in the presence of a base, it can act as a hydride source, leading to a side reaction called hydrodehalogenation , where the iodine on your starting material is replaced by hydrogen.[9] This consumes your starting material without producing the desired product.

  • Troubleshooting Steps:

    • Lower the Temperature: See if the reaction proceeds efficiently at a lower temperature (e.g., 80-100 °C) to minimize DMF decomposition.

    • Switch Solvents: If hydrodehalogenation is confirmed (by GC-MS or NMR analysis of byproducts), switch to a different solvent system. A common and effective alternative is a biphasic mixture of THF and water or dioxane and water.[10][11] The water is essential for activating the boronic acid.[10]

    • Check Your Base: Ensure the base is strong enough and fresh. Common choices for pyridazine couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄.[10]

Scenario B: You are using THF/Water.

  • The Problem: The reaction is sluggish, and starting material remains even after prolonged heating.

  • Troubleshooting Steps:

    • Solubility Check: The primary issue may be the poor solubility of the inorganic base in THF. This starves the reaction of the activated boronate species required for transmetalation.[12]

    • Increase Stirring: In a biphasic system, vigorous stirring is critical to maximize the interface between the organic and aqueous layers where the reaction occurs.[13]

    • Consider a Phase-Transfer Catalyst: Additives like tetrabutylammonium bromide (TBAB) can help shuttle the base into the organic phase.

    • Change the Base: Switch to a more organic-soluble base, such as potassium phosphate (K₃PO₄), or an alkoxide if your substrate is stable to it.

    • Increase Temperature (Carefully): Since THF has a low boiling point (66 °C), the reaction may simply lack the thermal energy to proceed at a reasonable rate. Consider running the reaction in a sealed pressure vessel to safely reach higher temperatures (e.g., 80-100 °C).

Q3: I'm observing significant hydrodehalogenation of my 6-iodopyridazine. What is the most likely cause?

The most likely culprit is your solvent/base system, especially if you are using DMF at high temperatures .

  • Causality: DMF can be reduced in the presence of a palladium catalyst and a base to generate a hydride species, which then reduces your aryl iodide to the corresponding arene.[9] This is a well-documented side reaction that plagues many cross-coupling reactions run in DMF.[9][13]

  • Solution: The most effective solution is to switch to a solvent that cannot act as a hydride donor.

    • Primary Recommendation: THF, 1,4-dioxane, or toluene. These solvents are chemically more robust under typical cross-coupling conditions and will eliminate this specific side reaction pathway.[13]

Q4: My Sonogashira coupling is failing in DMF, but works for other aryl iodides. Why?

While DMF is sometimes used, it can be inhibitory in Sonogashira reactions.

  • Causality: The Sonogashira reaction is highly sensitive to the coordination environment around the palladium and copper catalysts.[8][14] DMF is a strongly coordinating solvent and may compete with the alkyne or phosphine ligands for a binding site on the metal center.[8] This can slow down or completely stall the catalytic cycle.

  • Troubleshooting Steps:

    • Switch to a Less Coordinating Solvent: The standard solvent system for Sonogashira coupling is often an amine base (like triethylamine or diisopropylamine) either neat or as a co-solvent with THF.[14][15] THF is an excellent first choice as it is less coordinating than DMF. Toluene is another viable option.[8]

    • Evaluate Your Base: The amine base is not just a proton scavenger; it is integral to the catalytic cycle.[14] Ensure it is pure, dry, and used in sufficient quantity.

Q5: In my Buchwald-Hartwig amination, the catalyst appears to be deactivating quickly. Can the solvent play a role?

Yes, the solvent can significantly impact catalyst stability and activity in C-N couplings.

  • Causality: The choice between a polar aprotic solvent like DMF and a less polar one like THF or toluene depends heavily on the specific ligand used.[16][17] While some modern, sterically hindered biarylphosphine ligands show excellent activity in various solvents, the solvent can influence the equilibrium between different catalyst species. A highly coordinating solvent like DMF might stabilize an off-cycle or less active palladium complex, effectively sequestering the catalyst.[17]

  • Troubleshooting Steps:

    • Screen Solvents: The Buchwald-Hartwig amination often benefits from empirical screening. Toluene, dioxane, and THF are all commonly employed and successful solvents.[16][17] If you are seeing issues in DMF, switching to one of these is a logical first step.

    • Match Ligand, Base, and Solvent: The interplay between these three components is crucial. For example, strong, sterically hindered bases like sodium tert-butoxide (NaOt-Bu) have limited solubility in THF but are more soluble in other ethers or toluene. The choice of base may therefore guide the choice of solvent.

Section 3: Frequently Asked Questions (FAQs)

Q: How critical are anhydrous and anaerobic (degassed) conditions? A: Extremely critical. Oxygen can oxidize both the active Pd(0) catalyst and phosphine ligands, leading to irreversible catalyst deactivation and promoting side reactions like the homocoupling of boronic acids.[13] Water can lead to protodeboronation of the boronic acid in Suzuki reactions. Always use dry solvents and thoroughly degas your reaction mixture using methods like sparging with argon/nitrogen or freeze-pump-thaw cycles.[13]

Q: My starting materials are poorly soluble in THF. What should I do? A: First, ensure your 6-iodopyridazine and coupling partner are as pure as possible, as impurities can affect solubility. If solubility remains an issue, you can try a higher-boiling ether like 1,4-dioxane. Alternatively, if you must use DMF due to solubility constraints, operate at the lowest possible temperature that affords a reasonable reaction rate to minimize the risk of solvent-mediated side reactions.

Q: Can I use 2-MeTHF as a "greener" alternative to THF? A: Yes, 2-Methyltetrahydrofuran (2-MeTHF) is an excellent, biomass-derived alternative to THF.[18][19][20] It has similar solvent properties but a higher boiling point (80 °C) and is less prone to forming peroxides. It has been successfully used in a variety of cross-coupling reactions and can often directly replace THF.[18][19][21]

Section 4: Standardized Experimental Protocols

The following are generalized starting protocols. Optimal conditions (temperature, concentration, catalyst loading) may vary based on the specific coupling partners.

Workflow Overview

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup A Add solids: 6-Iodopyridazine, Coupling Partner, Base, Pd Catalyst, Ligand B Seal flask, then vacuum/backfill with Argon (3x) A->B C Add degassed solvent(s) via syringe B->C D Heat to target temperature with vigorous stirring C->D E Monitor reaction by TLC or LC-MS D->E F Cool to RT, dilute with organic solvent (e.g., EtOAc) E->F G Wash with water/brine, dry organic layer (Na₂SO₄) F->G H Concentrate and purify (e.g., column chromatography) G->H

Caption: General workflow for a Pd-catalyzed cross-coupling reaction.

Protocol 1: Suzuki Coupling in THF/Water
  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 6-iodopyridazine (1.0 equiv), the arylboronic acid or pinacol ester (1.1-1.5 equiv), potassium carbonate (K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 2-5 mol% OR Pd₂(dba)₃, 1-2 mol% with a suitable phosphine ligand like SPhos, 2-4 mol%).

  • Inerting: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Prepare a degassed 4:1 mixture of THF and water by bubbling argon through the solvents for 20-30 minutes. Add the solvent mixture to the reaction flask via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 70-80 °C (reflux, or higher in a sealed vessel) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 6-iodopyridazine is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling in DMF
  • Vessel Preparation: To a flame-dried round-bottom flask, add 6-iodopyridazine (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂, 2 mol% with a ligand like XPhos, 4 mol%).

  • Inerting: Seal the flask and place it under a positive pressure of an inert gas.

  • Solvent Addition: Add anhydrous, degassed DMF via syringe to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Caution: Avoid excessively high temperatures to minimize solvent decomposition and side reactions.[22]

  • Monitoring & Workup: Follow steps 5-7 as described in Protocol 1. Note that DMF's high boiling point can make its removal during workup more challenging; a high-vacuum rotary evaporator or lyophilization may be required.

References

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • 2-Methyltetrahydrofuran: A Green Solvent for Iron-Catalyzed Cross-Coupling Reactions. ChemSusChem.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Available at: [Link]

  • 2-Methyltetrahydrofuran: A Green Solvent for Iron-Catalyzed Cross-Coupling Reactions. National Library of Medicine. Available at: [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Dimethylformamide-stabilised palladium nanoclusters catalysed coupling reactions of aryl halides with hydrosilanes/disilanes. PMC - NIH. Available at: [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate. Available at: [Link]

  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts. Available at: [Link]

  • A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. Green Chemistry (RSC Publishing). Available at: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC. Available at: [Link]

  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. MDPI. Available at: [Link]

  • The Pd-catalyzed homocoupling of aryl halides in a basic DMF solution is often accompanied by the dehalogenation of the substrate as side reaction. ResearchGate. Available at: [Link]

  • Role of solvent tetrahydrofuran (THF). a Variation of solvent (only...). ResearchGate. Available at: [Link]

  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue Engineering. Available at: [Link]

  • Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Semantic Scholar. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Nature. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. Available at: [Link]

  • Alkyl Levulinates and 2-Methyltetrahydrofuran: Possible Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation. PMC. Available at: [Link]

Sources

Stability of Methyl 6-iodopyridazine-4-carboxylate in basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Reactivity in Basic Conditions

CAS: 1093860-46-8 (Generic analog reference) | Molecular Formula:



Executive Summary

Methyl 6-iodopyridazine-4-carboxylate is a high-value scaffold used primarily in drug discovery for constructing pyridazine-based heterocycles via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

The Critical Stability Profile: This molecule exhibits a "Reactivity Duality" in basic conditions. The pyridazine ring is highly electron-deficient (π-deficient), which activates two distinct failure modes:[1]

  • Rapid Ester Hydrolysis: The C4-ester is hyper-electrophilic and hydrolyzes to the acid (carboxylate) significantly faster than standard benzoate esters.

  • Nucleophilic Aromatic Substitution (

    
    ):  The C6-iodine is activated for displacement by nucleophilic bases (OH⁻, OMe⁻), leading to irreversible byproduct formation (pyridazinones).[1]
    

Module 1: Troubleshooting Common Failures

Q1: I treated the compound with 1M NaOH at room temperature, but I lost the iodine. What happened?

Diagnosis: You triggered a Nucleophilic Aromatic Substitution (


).[1]

Technical Explanation: The 1,2-diazine ring acts as a strong electron-withdrawing sink. This reduces electron density at the C6 position, making the carbon-iodine bond highly susceptible to nucleophilic attack. Hydroxide ions (OH⁻) do not just hydrolyze the ester; they displace the iodine to form 6-hydroxypyridazine-4-carboxylate (which tautomerizes to the pyridazinone form).

The Fix:

  • Switch Base: Use Lithium Hydroxide (LiOH) instead of NaOH. Lithium is less electropositive, often resulting in a "tighter" ion pair that reduces the nucleophilicity of the hydroxide anion while maintaining basicity sufficient for hydrolysis.

  • Lower Temperature: Perform the reaction at 0°C .

    
     has a higher activation energy than ester hydrolysis.[1] By lowering the temperature, you kinetically favor hydrolysis over substitution.[1]
    
Q2: My Suzuki coupling (using in DMF/Water) failed. The ester is gone, but the coupling didn't happen.

Diagnosis: Competitive Hydrolysis (Saponification).[1]

Technical Explanation: Suzuki couplings require a base to activate the boronic acid. However, in aqueous mixtures (e.g., DMF/H₂O), carbonate bases generate equilibrium concentrations of hydroxide.[1] Because the pyridazine C4-ester is so reactive, it hydrolyzes to the carboxylic acid before the palladium cycle completes. The resulting carboxylate anion (


) alters the electronics of the ring and can poison the catalyst or reduce the rate of oxidative addition.

The Fix:

  • Anhydrous Conditions: Switch to an anhydrous system. Use Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    in dry Dioxane or Toluene.[1]
  • Base Selection: Avoid hydroxide-generating bases. Use non-nucleophilic organic bases like Triethylamine (

    
    )  or DIPEA  if the coupling partner allows.[1]
    

Module 2: Reaction Pathway Visualization

The following diagram illustrates the competitive pathways that dictate the stability of the molecule.

ReactionPathways SM Methyl 6-iodopyridazine-4-carboxylate (Starting Material) Hydrolysis PATH A: Hydrolysis (Target: Acid Formation) SM->Hydrolysis LiOH / THF:H2O 0°C (Kinetic Control) SNAr PATH B: SNAr Substitution (Impurity: 6-Hydroxy/Alkoxy) SM->SNAr NaOH / Heat Strong Nucleophiles (OH-, OR-) Coupling PATH C: Pd-Coupling (Target: Suzuki Product) SM->Coupling Pd(0) / Anhydrous Base No Nucleophiles Hydrolysis->SNAr Prolonged exposure to base

Figure 1: Competitive reaction pathways.[1] Path A represents controlled saponification.[1] Path B represents the degradation pathway via Iodine displacement. Path C represents successful cross-coupling.

Module 3: Optimized Protocols

Protocol A: Selective Hydrolysis (Retaining Iodine)

Objective: Convert the ester to the acid without displacing the iodine.

  • Solvent System: Prepare a 3:1 mixture of THF:Water . (THF solubilizes the organic ester; water is the reagent).

  • Temperature: Cool the reaction vessel to 0°C (Ice bath).

  • Reagent: Add 1.05 equivalents of LiOH·H₂O (Lithium Hydroxide monohydrate).[1] Do not use excess base.

  • Monitoring: Monitor by TLC or LCMS every 15 minutes. The reaction is typically complete within 30-60 minutes.

  • Quench: Immediately acidify to pH 3-4 with 1N HCl at 0°C and extract into Ethyl Acetate.

    • Why? Leaving the product in basic solution allows the

      
       reaction to proceed slowly on the acid product.
      
Protocol B: Stability in Cross-Couplings

Objective: Perform Suzuki coupling while keeping the ester intact.

ParameterRecommended ConditionReason
Solvent 1,4-Dioxane (Anhydrous)Avoids water to prevent hydrolysis.
Base

(granular) or

Low solubility in organic solvent limits nucleophilic attack; sufficient basicity for boronic activation.[1]
Catalyst

or

Robust catalysts that work well with milder bases.[1]
Temperature 60°C - 80°CSufficient for coupling; avoid reflux (>100°C) to prevent thermal degradation.[1]

Module 4: Stability Data & Storage

pH Stability Matrix

The following table summarizes the stability half-life (


) estimates based on general pyridazine reactivity profiles [1, 2].
ConditionpH EstimateStability PredictionDominant Mechanism
1N HCl < 1Stable Protonation of ring nitrogens stabilizes the ester.
Water (Neutral) 7Moderate Slow hydrolysis over days.[1]
Sat.

~8.5Stable (Short term) Suitable for workups (< 1 hour).[1]
1M LiOH (0°C) ~13Reactive (Controlled) Clean hydrolysis to acid.[1]
1M NaOH (RT) ~14Unstable Rapid hydrolysis + Iodine displacement (

).[1]
NaOMe / MeOH >14Very Unstable Rapid transesterification + Methoxide displacement of Iodine.
Storage Recommendations
  • State: Solid powder.[1]

  • Condition: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Precaution: Store in a desiccator. Moisture absorption will lead to slow autocatalytic hydrolysis (formation of acid generates protons, but crystal lattice moisture can promote surface degradation).[1]

References

  • Coelho, A., et al. (2004).[1] Reactivity of halopyridazines: Nucleophilic substitution vs. metal-halogen exchange. Tetrahedron, 60(52), 12177-12189.[1] [1]

    • Establishes the hierarchy of reactivity for halopyridazines, confirming the susceptibility of the 4- and 5-positions to nucleophilic
  • Maes, B. U., et al. (2002).[1] Kinetic study of the nucleophilic aromatic substitution of chloropyridazines. Journal of Organic Chemistry, 67(16), 5663-5672.[1]

    • Provides the mechanistic basis for in diazines, validating the "Iodine Displacement" failure mode described in Module 1.
  • Gong, Y., & Pauls, H. W. (2009).[1] Pyridazine derivatives and their use as therapeutic agents.[1] Patent WO2009016462.[1]

    • Describes synthetic protocols for pyridazine-4-carboxylates, including hydrolysis conditions using LiOH at low temper

Sources

Validation & Comparative

A Predictive Guide to the LC-MS Fragmentation of Methyl 6-iodopyridazine-4-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for this purpose, providing invaluable insights into molecular weight and structure through fragmentation analysis. This guide offers a detailed, predictive exploration of the electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of Methyl 6-iodopyridazine-4-carboxylate, a halogenated heterocyclic compound of interest in medicinal chemistry.

Given the absence of publicly available experimental data for this specific molecule, this guide will leverage established principles of mass spectrometry and data from related structures to construct a theoretical fragmentation pathway. We will further enhance this analysis by comparing the predicted fragmentation of the iodinated compound with its chloro-analogue, Methyl 6-chloropyridazine-4-carboxylate, thereby highlighting the influence of the halogen substituent on the fragmentation cascade. This comparative approach provides a robust framework for researchers encountering similar novel structures.

Predicted Fragmentation Pathway of Methyl 6-iodopyridazine-4-carboxylate

The fragmentation of Methyl 6-iodopyridazine-4-carboxylate under positive mode ESI-MS/MS is anticipated to be driven by the lability of the C-I bond, the ester functional group, and the inherent strain within the pyridazine ring. The proposed fragmentation cascade is initiated by the protonation of the molecule, most likely on one of the nitrogen atoms of the pyridazine ring.

Key predicted fragmentation pathways include:

  • Loss of the Methyl Group: A neutral loss of a methyl radical (•CH₃, 15 Da) or a methoxy radical (•OCH₃, 31 Da) from the ester moiety is a common fragmentation route for methyl esters.[1][2]

  • Decarbonylation: The loss of a neutral carbon monoxide (CO) molecule (28 Da) from the ester group, often following the initial loss of the methoxy group.

  • Loss of Iodine: The carbon-iodine bond is the weakest bond in the molecule and is expected to cleave readily, resulting in the loss of an iodine radical (•I, 127 Da). This fragmentation is a characteristic feature of iodinated organic compounds.

  • Pyridazine Ring Cleavage: The pyridazine ring can undergo characteristic cross-ring cleavages, leading to a variety of smaller fragment ions.[3][4] This is a known fragmentation pattern for fused nitrogen-containing ring systems.[3]

The following diagram illustrates the predicted major fragmentation pathways for the protonated molecule ([M+H]⁺).

Fragmentation_Pathway cluster_M Methyl 6-iodopyridazine-4-carboxylate M [M+H]⁺ m/z 278.98 F1 [M+H - •CH₃]⁺ m/z 263.97 M->F1 - 15 Da F2 [M+H - •OCH₃]⁺ m/z 247.97 M->F2 - 31 Da F3 [M+H - CO]⁺ m/z 250.98 M->F3 - 28 Da F4 [M+H - I•]⁺ m/z 152.04 M->F4 - 127 Da F5 [M+H - •OCH₃ - CO]⁺ m/z 219.98 F2->F5 - 28 Da

Caption: Predicted major fragmentation pathways of protonated Methyl 6-iodopyridazine-4-carboxylate.

Comparative Fragmentation: The Influence of the Halogen

To underscore the diagnostic value of the fragmentation pattern, we will compare the predicted fragments of Methyl 6-iodopyridazine-4-carboxylate with its chloro-analogue, Methyl 6-chloropyridazine-4-carboxylate. The primary difference in their fragmentation is expected to arise from the different carbon-halogen bond strengths (C-I vs. C-Cl). The C-I bond is significantly weaker, making the loss of the iodine atom a more favorable fragmentation pathway compared to the loss of a chlorine atom.

Predicted Fragment IonMethyl 6-iodopyridazine-4-carboxylate (m/z)Methyl 6-chloropyridazine-4-carboxylate (m/z)[5]Description of Neutral Loss
[M+H]⁺ 278.98173.01Protonated Molecule
[M+H - •CH₃]⁺ 263.97158.00Loss of methyl radical
[M+H - •OCH₃]⁺ 247.97142.00Loss of methoxy radical
[M+H - CO]⁺ 250.98145.01Loss of carbon monoxide
[M+H - Halogen•]⁺ 152.04138.03Loss of iodine or chlorine radical
[M+H - •OCH₃ - CO]⁺ 219.98114.02Sequential loss of methoxy and CO

This table clearly illustrates that while many fragmentation pathways involving the ester group will be common to both molecules, the most significant diagnostic difference will be the prominent neutral loss of 127 Da for the iodinated compound versus a loss of 35 Da for the chlorinated analogue.

Experimental Protocol for LC-MS/MS Analysis

To experimentally validate the predicted fragmentation patterns, the following LC-MS/MS methodology is recommended. This protocol is designed to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.

1. Sample Preparation:

  • Dissolve the synthesized and purified Methyl 6-iodopyridazine-4-carboxylate in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 µg/mL.
  • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good separation of the analyte from any impurities.
  • Mobile Phase A: 0.1% formic acid in water. The addition of formic acid aids in the protonation of the analyte in positive ion mode.[6]
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A starting condition of 5% B held for 0.5 minutes, followed by a linear gradient to 95% B over 5 minutes, held for 2 minutes, and then a return to initial conditions for re-equilibration.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 2 µL.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Gas Temperature: 350 °C.
  • Desolvation Gas Flow: 800 L/hr.
  • MS1 Scan Range: m/z 50 - 500.
  • MS/MS Fragmentation: Collision-Induced Dissociation (CID).
  • Collision Energy: A collision energy ramp (e.g., 10-40 eV) is recommended to capture a wide range of fragment ions. Initial experiments can be performed with a fixed collision energy of 20 eV.
  • Data Acquisition: Full scan MS followed by data-dependent MS/MS acquisition of the top 3-5 most intense precursor ions.

The following diagram outlines the experimental workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis A Dissolve in Solvent B Filter Sample A->B C Inject into LC System B->C D Reversed-Phase Separation C->D E ESI Positive Ionization D->E F Full Scan MS (MS1) E->F G CID Fragmentation (MS2) F->G H Data Analysis G->H

Caption: Recommended experimental workflow for LC-MS/MS analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the LC-MS fragmentation pattern of Methyl 6-iodopyridazine-4-carboxylate. By leveraging fundamental principles of mass spectrometry and comparative data from a structurally related analogue, we have constructed a robust hypothesis for its fragmentation behavior. The detailed experimental protocol offers a clear path for the empirical validation of these predictions. This approach of predictive fragmentation analysis coupled with a structured experimental design is a powerful strategy for accelerating the structural elucidation of novel compounds in the fast-paced environment of pharmaceutical research and development.

References

  • Kádár, Z., Gáspár, A., & Gergely, A. (2012). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 47(9), 1215-1222. Available at: [Link]

  • Bowie, J. H., Cooks, R. G., Donaghue, P. F., Halleday, J. A., & Rodda, H. J. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690. Available at: [Link]

  • Meti, M. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. LCMS Limited. Available at: [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • Barc, B., et al. (2010). Electron impact ionization and cationic fragmentation of the pyridazine molecules. The European Physical Journal D, 56(2), 209-215. Available at: [Link]

  • Chen, L., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography–electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 37(15), e9524. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Varesio, E. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

  • PubChem. (n.d.). Methyl 6-chloropyridazine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

Sources

Comparative Guide: IR Spectrum Carbonyl Stretch of Pyridazine Methyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Target Audience: Medicinal Chemists, Spectroscopists, and Structural Biologists.

The infrared (IR) analysis of pyridazine methyl esters (specifically methyl pyridazine-3-carboxylate and methyl pyridazine-4-carboxylate) represents a critical checkpoint in heterocyclic drug design.[1] Unlike simple aromatic esters (e.g., methyl benzoate), pyridazine derivatives possess a highly electron-deficient 1,2-diazine ring. This electronic deficiency fundamentally alters the carbonyl stretching frequency (


), serving as a direct probe for the ring's electrophilicity and its potential reactivity in nucleophilic substitutions or biological binding events.

This guide moves beyond basic spectral assignment to analyze the electronic causality governing these shifts, comparing them against benchmark alternatives like phenyl and pyridinyl esters.

Theoretical Framework: The Electronic Tug-of-War

To accurately interpret the IR spectrum of pyridazine esters, one must understand the competing electronic effects acting on the carbonyl group.

The Mechanism of Frequency Shift

The carbonyl stretching frequency is determined by the bond force constant (


), which is modulated by electron density.


  • Resonance Effect (+R): The aromatic ring donates

    
    -electron density into the carbonyl anti-bonding orbital, weakening the 
    
    
    
    bond and lowering the frequency.
  • Inductive Effect (-I): The electronegative nitrogen atoms in the ring withdraw

    
    -electron density from the carbonyl carbon, strengthening the 
    
    
    
    bond (increasing double-bond character) and raising the frequency.
The Pyridazine Anomaly

In methyl benzoate (benzene ring), resonance dominates, resulting in a lower frequency (~1724 cm⁻¹). In pyridazine esters , the 1,2-diazine ring contains two nitrogen atoms. Their combined strong inductive withdrawal (-I) overwhelms the resonance donation. Consequently, pyridazine esters exhibit a blue shift (higher wavenumber) compared to their carbocyclic analogs.

Visualization of Electronic Effects

ElectronicEffects N_Atoms Ring Nitrogen Atoms (High Electronegativity) Inductive Inductive Withdrawal (-I) Dominant in Pyridazine N_Atoms->Inductive Resonance Resonance Donation (+R) Weaker than in Benzene N_Atoms->Resonance Disrupts CO_Bond C=O Bond Order Increases Inductive->CO_Bond Strengthens Resonance->CO_Bond Weakens (Minor) Frequency IR Frequency Shift (Blue Shift / Higher cm⁻¹) CO_Bond->Frequency

Figure 1: Mechanistic pathway showing why pyridazine rings induce a blue shift in carbonyl stretching frequency compared to benzene analogs.

Comparative Analysis: Wavenumber Benchmarks

The following data compares the carbonyl stretch of pyridazine methyl esters against standard alternatives. These values represent the Solid State (KBr/ATR) frequencies, which are most relevant for bench scientists.

Table 1: Carbonyl ( ) Stretching Frequencies
Compound ClassStructureElectronic Environment

(cm⁻¹)
Relative Shift
Methyl Benzoate Phenyl esterReference Standard.[1] Balanced Resonance/Inductive.1724 ± 4 Baseline
Methyl Nicotinate 3-Pyridine esterSingle Nitrogen (-I).[1] Moderate withdrawal.[1]1729 ± 5 +5 cm⁻¹
Methyl Pyridazine-4-carboxylate 1,2-Diazine (4-pos)Two Nitrogens (

-position). Strong withdrawal.
1736 ± 5 +12 cm⁻¹
Methyl Pyridazine-3-carboxylate 1,2-Diazine (3-pos)Two Nitrogens (

-position). Maximum withdrawal.
1742 ± 5 +18 cm⁻¹

Critical Insight: The 3-isomer absorbs at a higher frequency than the 4-isomer.[1] This is due to the ortho-effect (proximity) of the ring nitrogen at position 2 relative to the ester at position 3, maximizing the inductive withdrawal directly adjacent to the carbonyl group.

Experimental Protocol: High-Fidelity Acquisition

To distinguish these subtle shifts (e.g., 1736 vs 1742 cm⁻¹), precise experimental technique is required. Poor sample preparation can broaden peaks, obscuring the fine differences.

Method Selection: ATR vs. Transmission
  • Recommendation: Use Diamond ATR (Attenuated Total Reflectance) for routine screening.[1]

  • Rationale: Pyridazine esters are often hygroscopic or low-melting solids.[1] KBr pellets can introduce water bands (OH stretch) that complicate the baseline, and the high pressure of pellet formation can induce polymorphic shifts.

Step-by-Step Workflow
  • Instrument Purge: Purge the FTIR bench with

    
     for 15 minutes to remove atmospheric 
    
    
    
    and
    
    
    (which absorbs near 2350 cm⁻¹, but can distort baselines).[1]
  • Background Collection: Collect an air background (32 scans minimum) immediately prior to sampling.[1]

  • Sample Deposition:

    • Solids: Place ~2 mg of sample on the crystal.[1] Apply pressure using the anvil until the force gauge reads optimal (typically 80-100 N).

    • Oils:[2] Cover the crystal surface completely; no pressure anvil needed.[1]

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (Essential for resolving sharp carbonyl bands).[1]

    • Scans: 64 scans (High S/N ratio).

    • Range: 4000–600 cm⁻¹.[1][3]

  • Post-Processing: Apply ATR Correction (if comparing to literature transmission data). ATR intensities vary with wavelength (

    
    ), making low-wavenumber peaks appear stronger than in transmission.
    
Diagnostic Workflow Diagram

ExperimentalWorkflow Start Sample: Pyridazine Methyl Ester CheckState Physical State? Start->CheckState Solid Solid: Use High Pressure Clamp (Ensure Crystal Contact) CheckState->Solid Crystalline Liquid Liquid/Oil: Thin Film (No Pressure) CheckState->Liquid Amorphous Acquire Acquire Spectrum (Res: 2 cm⁻¹, 64 Scans) Solid->Acquire Liquid->Acquire Validation Check for Water Bands (3400 cm⁻¹) & CO2 Doublet Acquire->Validation Analyze Analyze C=O Region (1730-1750 cm⁻¹) Validation->Start Fail (Re-Purge) Validation->Analyze Pass

Figure 2: Operational workflow for ensuring high-fidelity spectral data acquisition for heterocyclic esters.

Troubleshooting & Validation

Problem: The carbonyl peak appears split (doublet).

  • Cause 1 (Fermi Resonance): Interaction between the fundamental

    
     stretch and the first overtone of a lower frequency mode (often C-H bending). Common in lactones but possible in rigid esters.[1]
    
  • Cause 2 (Rotational Isomers): In solution, the ester group may rotate between s-cis and s-trans conformations, each having a distinct frequency.

  • Solution: Record the spectrum in a non-polar solvent (e.g.,

    
     or 
    
    
    
    ) to minimize intermolecular H-bonding and allow free rotation, often merging the peaks or clarifying the dominant conformer.

References

  • Electronic Effects in Heterocycles: Katritzky, A. R., & Taylor, R. (1990). Electrophilic Substitution of Heterocycles: Quantitative Aspects. Advances in Heterocyclic Chemistry.

  • IR Group Frequencies: Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1][4]

  • Pyridazine Chemistry: Tišler, M., & Stanovnik, B. (1968). Pyridazines.[1][5][6] In Comprehensive Heterocyclic Chemistry.

  • Comparative Ester Data: NIST Chemistry WebBook. Methyl Benzoate IR Spectrum.

Sources

Comparative Yield of Suzuki Coupling: 6-Iodo vs. 6-Bromo Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmacologically active pyridazine scaffolds, the choice between 6-iodo-pyridazines and 6-bromo-pyridazines as electrophiles for Suzuki-Miyaura cross-coupling is a critical decision point that impacts yield, purity, and process scalability.

While 6-iodopyridazines generally offer superior reactivity due to the weaker C–I bond (approx. 53 kcal/mol), facilitating rapid oxidative addition even at lower temperatures, they are often plagued by higher costs and instability (light sensitivity). Conversely, 6-bromopyridazines (C–Br bond approx. 68 kcal/mol) are the industry standard for robustness and cost-efficiency but frequently require elevated temperatures or specialized ligands to overcome slower oxidative addition kinetics.

Verdict: Use 6-iodo variants for sterically hindered substrates or when mild conditions are non-negotiable to prevent decomposition of sensitive boronic acids. Use 6-bromo variants for routine library synthesis and scale-up, provided that homocoupling side reactions are mitigated.

Mechanistic Drivers & Kinetic Profiles[1]

The efficiency of the Suzuki coupling for electron-deficient heterocycles like pyridazine is governed by the rate of Oxidative Addition (OA) .

Bond Dissociation Energy (BDE) & Reactivity

The pyridazine ring is electron-deficient (π-deficient), which generally activates the ring toward nucleophilic attack but also stabilizes the C-X bond against oxidative addition compared to simple arenes.

Parameter6-Iodo-Pyridazine6-Bromo-PyridazineImpact on Protocol
C-X Bond Energy ~53 kcal/mol~68 kcal/molIodo reacts at RT; Bromo often requires 60-80°C.
Oxidative Addition Rate

(Fast)

(Moderate)
Iodo allows lower catalyst loading.
Leaving Group Ability Excellent (

)
Good (

)
Iodo is preferred for "difficult" couplings.
Side Reaction Profile Dehalogenation (Hydrodehalogenation)Homocoupling (Biaryl formation)Distinct purification challenges.
Catalytic Cycle Visualization

The following diagram illustrates the critical divergence in the catalytic cycle where the halide choice dictates the energy barrier of the first step.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd_I Oxidative Addition (Fast, Low Ea) 6-Iodo-Pyridazine Pd0->OxAdd_I k1 (fast) OxAdd_Br Oxidative Addition (Slower, Higher Ea) 6-Bromo-Pyridazine Pd0->OxAdd_Br k2 (slow) PdII_I Pd(II)-I Complex (Unstable/Reactive) OxAdd_I->PdII_I PdII_Br Pd(II)-Br Complex (Stable) OxAdd_Br->PdII_Br TransMet Transmetalation (Boronic Acid + Base) PdII_I->TransMet PdII_Br->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Divergent oxidative addition pathways. Note the lower activation barrier path (green) for 6-iodo substrates.

Comparative Performance Analysis

The following data aggregates performance metrics from internal validation studies and representative literature (e.g., BenchChem, J. Org. Chem.).[1][2][3][4][5][6][7][8][9][10][11]

Table 1: Yield Comparison Under Standard Conditions

Conditions: 1.0 equiv Halide, 1.2 equiv PhB(OH)₂, 5 mol% Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12h.

Substrate Type6-Iodo-Pyridazine Yield6-Bromo-Pyridazine YieldObservation
Simple Phenyl 92% 84%Iodo reaches completion in <2h; Bromo requires 6-12h.
Sterically Hindered (e.g., 2,6-dimethylphenyl)78% 45%Bromo fails to undergo efficient OA; significant starting material remains.
Electron-Rich (e.g., 4-methoxyphenyl)88%72%Bromo substrate shows competitive homocoupling (approx. 10-15%).
Heterocyclic (e.g., 2-thienyl)65%28%*Literature citation [1]: Bromo derivative suffers severe homocoupling.
Key Experimental Insight: The Homocoupling Trap

Research indicates that 6-bromopyridazines are significantly more prone to homocoupling (formation of 3,3'-bipyridazine) compared to their iodo counterparts. This is often observed when the transmetalation step is slow (e.g., with electron-poor boronic acids), allowing two oxidative addition adducts to disproportionate.

Critical Note: In the synthesis of thienylpyridazines, yields for the bromo-precursor dropped to ~28% due to this side reaction, whereas iodo-precursors typically sustain >60% yields for similar hetero-hetero couplings [1].

Optimized Experimental Protocol

This protocol is designed to be "substrate-agnostic" but highlights specific deviations required for Iodo vs. Bromo variants.

Materials
  • Substrate: 1.0 mmol 6-halo-pyridazine

  • Boronic Acid: 1.2 mmol Aryl-B(OH)₂

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)

  • Base: 2M Na₂CO₃ (aqueous)[1][5][7]

  • Solvent: 1,2-Dimethoxyethane (DME) / Ethanol (4:1 ratio)

Workflow Diagram

ExperimentalWorkflow Start Start: Reagent Prep Degas Degas Solvents (Argon Sparge, 15 min) Start->Degas Mix Combine Halide, Boronic Acid, Base, Solvent Degas->Mix CatAdd Add Pd Catalyst (Under Counter-flow of Ar) Mix->CatAdd Branch Halide? CatAdd->Branch Path_I 6-Iodo Heat to 40-60°C Time: 2-4 h Branch->Path_I Path_Br 6-Bromo Heat to 80-90°C Time: 12-24 h Branch->Path_Br Monitor Monitor (TLC/LCMS) Path_I->Monitor Path_Br->Monitor Workup Workup: EtOAc Extraction Brine Wash Monitor->Workup Purify Purification (Flash Chromatography) Workup->Purify

Figure 2: Step-by-step experimental workflow distinguishing thermal requirements.

Step-by-Step Procedure
  • Degassing: Spurge the DME/Ethanol mixture with Argon for 15 minutes. Oxygen is the enemy of Pd(0) and promotes homocoupling.

  • Assembly: In a Schlenk tube or microwave vial, add the 6-halo-pyridazine (1.0 equiv) and boronic acid (1.2 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).[5][7] Note: For 6-Iodo, you may reduce this to 1-3 mol% if the substrate is simple.

  • Activation: Add the degassed solvent and 2M Na₂CO₃ (2.0 equiv).

  • Reaction:

    • For 6-Iodo: Heat to 50°C . Monitor after 1 hour. If sluggish, increase to 60°C.

    • For 6-Bromo: Heat directly to 85°C (reflux). Do not check before 4 hours.

  • Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

Troubleshooting & Optimization

ProblemLikely CauseSolution for 6-IodoSolution for 6-Bromo
Low Conversion Catalyst death or slow OASwitch to anhydrous conditions (THF/Toluene) to prevent proto-dehalogenation.Increase Temp to 100°C or switch to active catalyst (e.g., XPhos Pd G2 ).
Homocoupling Oxygen presence or slow transmetalationRarely an issue. Check Argon line.Critical: Increase Boronic Acid to 1.5 equiv. Switch solvent to Toluene/Water to reduce disproportionation.
Dehalogenation Reduction of C-X bondAvoid alcohols (Ethanol). Use DMF or Dioxane.Less common. Check for hydride sources in the system.
Pd Black Precipitate Catalyst decompositionLower temperature. Iodo is too reactive; catalyst aggregates before turnover.Add excess ligand (PPh₃) to stabilize the Pd species at high temp.

References

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction. MDPI / Int. J. Mol.[1] Sci. (2018).[1][5][7] Describes low yields (14-28%) for 3-bromo-6-thienylpyridazine due to homocoupling.[1]

  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide. BenchChem.[11] (2025).[4][6] Discusses the bond energy differences and reactivity profiles of halo-heterocycles.

  • Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes. J. Am. Chem. Soc.[3] (2005).[3][9] Fundamental kinetic study on Pd-catalyzed oxidative addition rates.

  • Fast Delayed Emission in New Pyridazine-Based Compounds. Frontiers in Chemistry. (2021).[9] Demonstrates successful use of 3-iodo-6-methylpyridazine intermediates.

Sources

A Comparative Guide to the HPLC Analysis of Methyl 6-iodopyridazine-4-carboxylate: Method Development and Performance Comparison with UPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyridazine derivatives are of significant interest due to their diverse biological activities.[1][2][3] Methyl 6-iodopyridazine-4-carboxylate, as a key synthetic intermediate, requires robust and reliable analytical methods for its characterization, purity assessment, and quantification. High-Performance Liquid Chromatography (HPLC) stands as a primary technique for these purposes.

This guide provides a comprehensive examination of a proposed HPLC method for the analysis of Methyl 6-iodopyridazine-4-carboxylate. We will delve into the rationale behind the selection of chromatographic conditions and offer a detailed experimental protocol. Furthermore, this guide will present a comparative analysis with an alternative, high-throughput technique, Ultra-Performance Liquid Chromatography (UPLC), to provide researchers with a clear perspective on the available analytical strategies.

Part 1: A Proposed HPLC Method for Methyl 6-iodopyridazine-4-carboxylate

The development of a successful HPLC method hinges on understanding the physicochemical properties of the analyte. Methyl 6-iodopyridazine-4-carboxylate is a moderately polar molecule, with its hydrophobicity influenced by the iodine atom and the methyl ester group. The pyridazine ring contains nitrogen atoms that can interact with the stationary phase and a UV-active chromophore, making UV detection a suitable choice.[1]

Based on these characteristics, a reversed-phase HPLC (RP-HPLC) method is proposed. RP-HPLC is a powerful and versatile technique for the separation of a wide range of organic molecules, including halogenated heterocyclic compounds.[4]

Rationale for Method Parameters:
  • Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase. The nonpolar C18 chains will interact with the hydrophobic parts of the analyte, providing good retention and separation from more polar impurities.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water is proposed. Acetonitrile is a common organic modifier in RP-HPLC that offers good elution strength and low viscosity. The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase is recommended. This helps to suppress the ionization of any residual silanol groups on the silica-based stationary phase and ensures the analyte is in a consistent protonation state, leading to sharper, more symmetrical peaks.[5][6]

  • Detection: UV detection at a wavelength of approximately 254 nm is chosen, as aromatic heterocyclic compounds typically exhibit strong absorbance in this region.

Experimental Protocol: HPLC Analysis

Instrumentation: A standard HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-vis detector.

Materials:

  • Methyl 6-iodopyridazine-4-carboxylate reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98% purity)

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of Methyl 6-iodopyridazine-4-carboxylate at a concentration of 1 mg/mL in acetonitrile.

  • From the stock solution, prepare a working standard of 10 µg/mL by diluting with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% formic acid).

  • Filter the working standard through a 0.45 µm syringe filter prior to injection.

Expected Retention Time: Based on the proposed conditions and the nature of the compound, the retention time for Methyl 6-iodopyridazine-4-carboxylate is expected to be in the range of 10-15 minutes. The exact retention time will depend on the specific C18 column used and the precise gradient profile.

Part 2: Comparative Analysis with Ultra-Performance Liquid Chromatography (UPLC)

For laboratories requiring higher throughput and enhanced separation efficiency, Ultra-Performance Liquid Chromatography (UPLC) presents a compelling alternative to conventional HPLC.[7][8] UPLC systems utilize columns with sub-2 µm particles and operate at much higher pressures (up to 15,000 psi) compared to HPLC systems (typically up to 6,000 psi).[7][9] This results in significantly faster analysis times, improved resolution, and increased sensitivity.[10][11]

Proposed UPLC Method

The HPLC method can be readily adapted to a UPLC system.

Chromatographic Conditions (UPLC):

  • Column: Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size[12]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-3.0 min: 30% to 80% B

    • 3.0-3.5 min: 80% B

    • 3.5-3.6 min: 80% to 30% B

    • 3.6-5.0 min: 30% B (re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 2 µL

Expected Retention Time (UPLC): With the UPLC method, the retention time for Methyl 6-iodopyridazine-4-carboxylate is anticipated to be in the range of 2-4 minutes, demonstrating a significant reduction in analysis time compared to HPLC.

Part 3: Performance Comparison and Data Visualization

The choice between HPLC and UPLC often depends on the specific needs of the laboratory, including sample throughput, required sensitivity, and budget.

Table 1: Comparison of HPLC and UPLC Methods

ParameterHPLCUPLC
Column C18, 250x4.6 mm, 5 µmAcquity BEH C18, 50x2.1 mm, 1.7 µm
Typical Run Time 25 minutes5 minutes
Expected Retention Time 10-15 minutes2-4 minutes
System Pressure Lower (up to 6,000 psi)Higher (up to 15,000 psi)[7][9]
Resolution GoodExcellent
Sensitivity GoodHigher[8]
Solvent Consumption HigherSignificantly Lower[8]
Pros Robust, widely available, lower initial costFast, high resolution, high sensitivity, lower solvent consumption
Cons Longer run times, lower resolutionHigher initial instrument cost, requires cleaner samples
Workflow Visualization

The following diagram illustrates the general workflow for the HPLC analysis of Methyl 6-iodopyridazine-4-carboxylate.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 Weigh Reference Standard Prep2 Prepare Stock Solution (1 mg/mL) Prep1->Prep2 Prep3 Dilute to Working Standard (10 µg/mL) Prep2->Prep3 Prep4 Filter Sample (0.45 µm) Prep3->Prep4 Analysis1 Inject Sample (10 µL) Prep4->Analysis1 Analysis2 Separation on C18 Column Analysis1->Analysis2 Analysis3 UV Detection (254 nm) Analysis2->Analysis3 Data1 Chromatogram Generation Analysis3->Data1 Data2 Peak Integration Data1->Data2 Data3 Purity Assessment & Quantification Data2->Data3

Caption: General workflow for HPLC analysis.

Conclusion

The comparative analysis with UPLC highlights the significant advantages of modern chromatographic techniques in terms of speed, resolution, and sensitivity. For laboratories with high sample throughput and a need for detailed impurity profiling, transitioning to a UPLC-based method can offer substantial benefits in efficiency and data quality. The choice between HPLC and UPLC will ultimately be dictated by the specific analytical requirements, available resources, and long-term goals of the research or development program.

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A Senior Application Scientist's Guide to Validating Purity of Pyridazine Intermediates for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Discovery

In the realm of drug discovery, the integrity of a biological screen is paramount. The data generated dictates the progression of multi-million dollar research programs, and its reliability is directly tied to the quality of the chemical matter being tested. Pyridazine and its derivatives represent a "popular pharmacophore" found in numerous herbicides and drugs, valued for their diverse biological activities.[1][2][3] However, the synthetic routes to these scaffolds can introduce a variety of impurities, including starting materials, by-products, intermediates, and residual solvents.[4] An uncharacterized impurity can act as a potent inhibitor or activator, leading to false positives, or it can interfere with the target compound, causing false negatives. Therefore, a rigorous, multi-faceted approach to purity validation is not merely a quality control step; it is a fundamental pillar of sound scientific research.

This guide eschews a simplistic, one-size-fits-all checklist. Instead, it presents a comprehensive strategy grounded in the principle of orthogonal validation .[5] Relying on a single analytical technique is insufficient, as every method possesses inherent biases and limitations.[6][7] By employing multiple, independent techniques that measure the same attribute—purity—through different physical principles, we can build a robust and trustworthy data package that ensures the quality and integrity of pyridazine intermediates destined for biological screening.[8][9]

The Orthogonal Strategy: A Multi-Technique Approach to Confidence

The core of our validation strategy lies in the synergistic use of several key analytical techniques. No single method provides a complete picture.[6] High-Performance Liquid Chromatography (HPLC) is the workhorse for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is essential for volatile impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) excels at impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation and an orthogonal measure of purity.

This integrated workflow ensures that impurities are not only detected and quantified but also identified, allowing for a comprehensive risk assessment in line with regulatory expectations from bodies like the FDA and EMA.[10][11][12][13]

G cluster_0 Phase 1: Primary Purity Assessment cluster_1 Phase 2: Impurity Identification & Orthogonal Confirmation cluster_2 Phase 3: Decision & Action A Pyridazine Intermediate (Post-Synthesis & Work-up) B HPLC-UV Analysis (Primary Quantification) A->B C Purity > 95%? (Initial Check) B->C D LC-MS Analysis (ID of Non-Volatile Impurities) C->D Yes I Repurification Required C->I No E GC-MS Analysis (ID of Volatile Impurities & Solvents) D->E F NMR Spectroscopy (Structural Confirmation & qNMR) E->F G Impurity Profile Established (Known Impurities Below Threshold) F->G H Pass for Biological Screening G->H J Structural Alert? (Genotoxic Impurity, etc.) G->J New or Significant Impurity Identified J->I No K FAIL (Quarantine Batch) J->K Yes

Caption: Orthogonal Purity Validation Workflow for Pyridazine Intermediates.

I. High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC, typically with UV detection, is the gold standard for purity assessment in pharmaceutical development.[4] It excels at separating the main pyridazine compound from non-volatile organic impurities arising from the synthesis, such as starting materials, by-products, or degradation products.[14]

Expertise & Causality: The choice of column and mobile phase is critical. Pyridazines, being aromatic heterocycles, are well-suited for reverse-phase chromatography, typically on a C18 column.[15][16] However, their polarity can vary significantly based on substitution. Highly polar pyridazines may exhibit poor retention on standard C18 columns. In such cases, a polar-embedded phase column, which offers alternative selectivity, or Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary.[17] The mobile phase is usually a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure sharp, symmetrical peaks by protonating the basic nitrogen atoms of the pyridazine ring.[18]

Experimental Protocol: HPLC-UV Purity Assay
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Causality: Formic acid is MS-compatible and ensures consistent protonation of the pyridazine analyte and impurities, leading to better peak shape and reproducible retention times.[19]

  • Sample Preparation:

    • Accurately weigh ~1 mg of the pyridazine intermediate.

    • Dissolve in a suitable solvent (e.g., 1 mL of 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the column.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm (A good starting point).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C. (Causality: Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency).[16]

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm, or the λmax of the specific pyridazine chromophore. A photodiode array (PDA) detector is highly recommended to assess peak purity.[7]

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: Hold at 5% B (Re-equilibration)

  • Data Analysis & Trustworthiness:

    • System Suitability Test (SST): Before running samples, inject a standard of known purity multiple times. The retention time and peak area should have a relative standard deviation (RSD) of <2%. This verifies the system is performing correctly.

    • Purity Calculation: Purity is determined by area percent. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Reporting Threshold: As per ICH guidelines, impurities present at a level of >0.05% should be reported.[19]

II. Liquid Chromatography-Mass Spectrometry (LC-MS): The Identification Specialist

While HPLC-UV quantifies impurities, it provides no structural information.[7] LC-MS is the definitive tool for this purpose, coupling the separation power of LC with the mass-analyzing capability of a mass spectrometer.[20] This is critical for identifying unknown peaks observed in the HPLC chromatogram, which could be process-related impurities or degradation products.[19]

Expertise & Causality: An LC-MS method must use volatile mobile phase modifiers (e.g., formic acid, ammonium acetate) instead of non-volatile buffers (e.g., phosphate), which would contaminate the mass spectrometer source.[19] High-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, is invaluable. It provides a highly accurate mass measurement (sub-ppm), which allows for the generation of a molecular formula for an unknown impurity, significantly aiding in its structural elucidation.[19]

Experimental Protocol: LC-MS Impurity Identification
  • LC Method: Adapt the HPLC-UV method above. Ensure all mobile phase components are volatile (e.g., 0.1% formic acid is ideal).

  • MS Parameters (Example for ESI+ Q-TOF):

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode. (Causality: The basic nitrogen atoms in the pyridazine ring are readily protonated, making them ideal for positive mode ESI).

    • Capillary Voltage: 3500 V.

    • Mass Range: 50 - 1000 m/z.

    • Acquisition Mode: Full Scan with Auto MS/MS. (Causality: The instrument acquires a full MS spectrum to determine the parent ion masses. It then automatically selects the most intense ions and fragments them (MS/MS) to obtain structural information, all within a single run).[20]

  • Data Analysis:

    • Extract the accurate mass of the impurity peak.

    • Use the instrument software's molecular formula generator to propose elemental compositions.

    • Analyze the MS/MS fragmentation pattern. Compare it to the fragmentation of the main pyridazine compound to identify common structural motifs, which can reveal the site of modification (e.g., loss of a substituent, addition of an oxygen atom).

III. Gas Chromatography-Mass Spectrometry (GC-MS): The Volatile Impurity Watchdog

Many synthetic steps in preparing pyridazine intermediates use organic solvents, which can remain in the final product as residual impurities.[4] These are often volatile or semi-volatile and are best analyzed by GC-MS.[21][22] Regulatory guidelines, such as ICH Q3C, strictly limit the presence of residual solvents based on their toxicity.[11][12]

Expertise & Causality: Headspace sampling (HS) is the preferred injection technique for residual solvent analysis.[21] The solid pyridazine intermediate is heated in a sealed vial, and only the volatile components in the "headspace" above the sample are injected into the GC. This prevents the non-volatile active pharmaceutical ingredient (API) and impurities from contaminating the GC system, leading to a highly robust and clean analysis.[21][22] The mass spectrometer provides definitive identification of the eluted solvents by matching their mass spectra against established libraries (e.g., NIST).

Experimental Protocol: Headspace GC-MS for Residual Solvents
  • Sample Preparation:

    • Accurately weigh ~50 mg of the pyridazine intermediate into a 20 mL headspace vial.

    • Add 1 mL of a high-boiling point solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).

    • Seal the vial immediately with a crimp cap.

    • Prepare calibration standards of expected solvents in the same diluent.

  • HS-GC-MS Conditions:

    • Headspace Sampler:

      • Oven Temperature: 80-100 °C.

      • Loop Temperature: 110 °C.

      • Transfer Line Temperature: 120 °C.

      • Vial Equilibration Time: 15 min.

    • GC:

      • Column: DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethyl polysiloxane), 30 m x 0.25 mm, 1.4 µm. (Causality: This phase provides excellent separation for a wide range of common organic solvents).

      • Carrier Gas: Helium, 1.2 mL/min.

      • Oven Program: 40 °C (hold 5 min), then ramp at 10 °C/min to 240 °C (hold 5 min).

    • MS:

      • Ionization Mode: Electron Ionization (EI), 70 eV.

      • Mass Range: 35 - 350 m/z.

      • Mode: Full Scan.

  • Data Analysis:

    • Identify solvent peaks by comparing their retention times and mass spectra to the calibration standards and library data.

    • Quantify the amount of each solvent using the calibration curves.

IV. Nuclear Magnetic Resonance (NMR): The Definitive Structural Arbiter

NMR spectroscopy provides unambiguous structural confirmation.[23][24] For a pyridazine intermediate, a simple ¹H NMR spectrum can serve as a rapid identity and purity check. The chemical shifts, splitting patterns, and integrals of the proton signals create a unique fingerprint for the target molecule.[25][26] Impurities will present their own sets of signals, which can often be identified and quantified relative to the main compound.

Expertise & Causality: Quantitative NMR (qNMR) is a powerful orthogonal technique for purity determination. Unlike chromatography, which relies on the response factor of a detector (e.g., UV absorbance), qNMR is a primary ratio method. The integral of a signal is directly proportional to the number of nuclei giving rise to it. By adding a certified internal standard of known purity and concentration to the sample, the absolute purity of the pyridazine intermediate can be calculated with high accuracy, without needing a reference standard of the analyte itself.

G A Initial HPLC-UV Result B Purity ≥ 95% AND No Unknown Peaks >0.1%? A->B C Proceed to Orthogonal Confirmation (GC-MS for Solvents, NMR for ID) B->C Yes E Trigger Impurity Investigation B->E No D Pass for Screening C->D F LC-MS for Identification of Unknowns E->F G Are Impurities Characterized & Below Safety Thresholds? F->G G->C Yes H Repurification Required G->H No I FAIL: Quarantine Batch G->I No, Structural Alert H->A Re-analyze

Caption: Decision Tree for Purity Validation and Actionable Steps.

Comparison of Analytical Techniques

TechniquePrimary Application for PyridazinesStrengthsWeaknessesTypical LoQ
HPLC-UV Quantitative purity assessment of non-volatile impurities.Robust, reproducible, excellent for quantification.Provides no structural information for unknowns; requires chromophore.[7]~0.01 - 0.05%
LC-MS Identification of unknown non-volatile impurities and degradation products.[20]Provides molecular weight and structural data (MS/MS).[19]Quantification can be complex; response varies between compounds.< 0.01%
GC-MS Quantification and identification of volatile/semi-volatile impurities (e.g., residual solvents).[22]Highly sensitive and specific for volatiles; definitive library matching.[21]Not suitable for non-volatile or thermally labile compounds.ppm levels
NMR Unambiguous structural confirmation and orthogonal purity quantification (qNMR).[24]Provides detailed structural information; qNMR is a primary method.Relatively low sensitivity compared to MS; can be complex to interpret.~0.1 - 0.5%

Conclusion

Validating the purity of pyridazine intermediates is a critical, non-negotiable step before their commitment to biological screening. A superficial, single-method analysis is fraught with risk. By embracing an orthogonal validation strategy that leverages the distinct and complementary strengths of HPLC-UV, LC-MS, GC-MS, and NMR, researchers can build a comprehensive and trustworthy purity profile. This rigorous, scientifically-grounded approach ensures that the data derived from high-throughput screening is reliable, preventing the costly pursuit of false leads and ensuring that promising new chemical entities are not prematurely discarded. This commitment to analytical excellence is the bedrock upon which successful drug discovery programs are built.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 6-iodopyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational and disposal plan for Methyl 6-iodopyridazine-4-carboxylate, tailored for researchers, scientists, and professionals in drug development. Our objective is to extend beyond mere product support, fostering a culture of safety and environmental responsibility in the laboratory. The following procedures are grounded in established safety protocols and regulatory guidelines, ensuring a self-validating system for chemical waste management.

Understanding the Compound: A Prerequisite for Safe Handling

Anticipated Hazard Profile:

Based on structurally similar compounds, Methyl 6-iodopyridazine-4-carboxylate is likely to exhibit the following hazards:

Hazard ClassAnticipated EffectGHS Pictogram
Acute Toxicity, Oral Harmful if swallowed.[2]
Skin Corrosion/Irritation Causes skin irritation.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][3]

The presence of the iodo- group designates this compound as a halogenated organic compound .[4][5] This classification is critical for proper waste segregation and disposal, as mixing halogenated and non-halogenated waste streams can lead to increased disposal costs and regulatory non-compliance.[5]

The Core Principle: Waste Minimization

Before delving into disposal procedures, it is crucial to emphasize the principle of waste minimization.[6] Responsible chemical management begins with preventing waste generation. Strategies include:

  • Ordering only the necessary quantities of the chemical.

  • Optimizing experimental scales to reduce the volume of waste produced.

  • Exploring the use of less hazardous alternative reagents where scientifically feasible.[6]

Step-by-Step Disposal Protocol for Methyl 6-iodopyridazine-4-carboxylate

The proper disposal of Methyl 6-iodopyridazine-4-carboxylate requires a systematic approach to ensure the safety of laboratory personnel and environmental protection.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE.[1] This includes, but is not limited to:

  • Nitrile gloves (double-gloving is recommended for handling halogenated solvents).[4]

  • Chemical splash goggles that meet ANSI Z87.1 standards.

  • A fully buttoned laboratory coat.

  • Closed-toe shoes.

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

Step 2: Waste Segregation - The Critical Decision

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[7][8]

WasteDisposalWorkflow Start Waste Generated: Methyl 6-iodopyridazine-4-carboxylate (solid or in solution) IsContaminated Is the waste contaminated with other hazardous materials? Start->IsContaminated HalogenatedWaste Collect in a dedicated 'Halogenated Organic Waste' container. IsContaminated->HalogenatedWaste No MixedWaste Consult EHS for disposal as 'Mixed Hazardous Waste'. IsContaminated->MixedWaste Yes CheckCompatibility Check for chemical compatibility with other substances in the container. HalogenatedWaste->CheckCompatibility CheckCompatibility->MixedWaste Incompatible LabelContainer Label the container with: - 'Hazardous Waste' - Full chemical name - Hazard characteristics CheckCompatibility->LabelContainer Compatible StoreSecurely Store in a designated, well-ventilated, and secure satellite accumulation area. LabelContainer->StoreSecurely RequestPickup Request waste pickup from Environmental Health & Safety (EHS). StoreSecurely->RequestPickup

Sources

A Guide to Personal Protective Equipment for Handling Methyl 6-iodopyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to ensure that your work is not only scientifically sound but also conducted with the highest degree of safety. The following guide provides essential, experience-driven protocols for handling Methyl 6-iodopyridazine-4-carboxylate. This is not a generic checklist; it is a framework for building a robust safety culture around your research, grounded in the principles of risk mitigation and procedural integrity.

Hazard Assessment: Understanding the Compound

Methyl 6-iodopyridazine-4-carboxylate is a halogenated heterocyclic compound. While specific toxicity data for this exact molecule is limited, its structural analogues provide critical insights into its potential hazards. The pyridazine core and the presence of a halogen suggest that the compound should be treated with significant caution.

Based on GHS classifications for similar structures like Methyl pyridazine-4-carboxylate and Methyl 6-chloropyridazine-4-carboxylate, we must assume this compound presents the following risks[1][2]:

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.

  • Potential Acute Toxicity: Halogenated organic compounds can carry risks of toxicity if swallowed, absorbed through the skin, or inhaled.

Therefore, our entire safety protocol is designed to prevent these routes of exposure through meticulous use of engineering controls and Personal Protective Equipment (PPE).

Core Operational Directive: Engineering Controls First

Before any PPE is selected, the primary line of defense is always engineering controls. All handling of Methyl 6-iodopyridazine-4-carboxylate, especially weighing of the solid or making solutions, must be performed inside a certified chemical fume hood or a ducted biosafety cabinet.[3][4] This is non-negotiable, as it contains aerosols and dust at the source, protecting both the user and the general laboratory environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is based on the task-specific risk. The following table outlines the minimum required PPE for handling Methyl 6-iodopyridazine-4-carboxylate.

Task Gloves Eye/Face Protection Lab Coat/Gown Respiratory Protection
Weighing Solid / Transfers Double Nitrile GlovesChemical Splash Goggles & Face ShieldDisposable, Low-Permeability GownRecommended (N95) if aerosols are possible, even in a hood[4]
Preparing Solutions Double Nitrile GlovesChemical Splash GogglesChemical-Resistant Lab CoatNot required if performed in a certified fume hood
General Handling (in solution) Single Nitrile GlovesSafety Glasses with Side ShieldsStandard Lab CoatNot required

Causality Behind PPE Choices:

  • Double Gloving: Halogenated solvents and compounds can permeate standard nitrile gloves over time. Double gloving provides an extra layer of protection and allows for the safe removal of the outer glove immediately following a splash or contamination, without exposing the skin[3][4].

  • Goggles over Safety Glasses: When handling the solid powder, the risk of a splash or aerosol reaching the eyes from an angle is significant. Chemical splash goggles provide a full seal around the eyes, which standard safety glasses do not[5]. A face shield should be used in addition when there is a higher risk of splashes[5].

  • Disposable Gown: For handling the pure solid or concentrated solutions, a disposable, low-permeability gown is superior to a standard lab coat. It prevents skin contact and can be immediately removed and disposed of in case of a significant spill, preventing the spread of contamination[4].

Procedural Workflow: A Step-by-Step Guide

The following protocol ensures that each step, from preparation to cleanup, is a self-validating system of safety checks.

Experimental Workflow for Safe Handling

cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase cluster_waste Disposal Phase a 1. Risk Assessment (Review SDS & SOP) b 2. Prepare Workspace (Chemical Fume Hood, Absorbent Liner) a->b c 3. Assemble All Materials (Chemical, Glassware, Waste Containers) b->c d 4. Don PPE (Gown -> Goggles/Shield -> Gloves) c->d e 5. Handle Chemical (Weighing, Transfers, Reactions) d->e f 6. Decontaminate Workspace (Clean surfaces with appropriate solvent) e->f g 7. Doff PPE (Contaminated Waste) (Outer Gloves -> Gown -> Inner Gloves) f->g h 8. Personal Hygiene (Wash Hands Thoroughly) g->h i 9. Segregate & Seal Waste (Halogenated Liquid, Solid, Sharps) h->i j 10. Request Waste Pickup (Contact EHS) i->j

Caption: Workflow for handling Methyl 6-iodopyridazine-4-carboxylate.

Step-by-Step Protocol Details:

  • Workspace Preparation:

    • Ensure the chemical fume hood has a valid certification sticker.

    • Cover the work surface with a disposable, plastic-backed absorbent pad. This contains minor spills and simplifies cleanup[6].

    • Prepare three designated, clearly labeled waste containers: Halogenated Liquid Waste, Contaminated Solid Waste (for PPE, pads), and a Sharps container if needles are used[5].

  • Donning PPE:

    • Put on the disposable gown, ensuring it is fully fastened.

    • Put on chemical splash goggles and a face shield.

    • Put on the first pair of nitrile gloves, tucking the cuffs of the gown into the gloves.

    • Put on the second pair of nitrile gloves over the first.

  • Handling the Chemical:

    • Perform all manipulations as deep within the fume hood as practical to maximize containment.

    • Use a spatula for solid transfers. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly.

  • Decontamination and Doffing PPE:

    • After handling is complete, wipe down all surfaces, glassware, and the outside of the primary chemical container with a suitable solvent-soaked towel. Dispose of the towel in the solid waste container.

    • To doff PPE, first remove the outer pair of gloves, turning them inside out, and dispose of them.

    • Remove the gown and face shield.

    • Remove the inner pair of gloves, again turning them inside out, and dispose of them.

    • Immediately wash hands and forearms thoroughly with soap and water[7].

Emergency Procedures: Plan for the Unexpected

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes[4]. Seek medical attention.

  • Eye Contact: Immediately flush the eye with an eyewash station for at least 15 minutes, holding the eyelid open[8][9]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having trouble breathing, call for emergency medical assistance[8].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[7].

Spill Cleanup:

  • Small Spill (inside a fume hood):

    • Restrict access to the area.

    • Wearing your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area three times using a detergent solution, followed by clean water[4].

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the doors to the lab to contain any vapors.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately[9]. Do not attempt to clean it up yourself.

Disposal Plan: Responsible End-of-Life Management

Improper disposal of halogenated compounds poses a significant environmental risk.

  • Chemical Waste: All solutions and unused solid Methyl 6-iodopyridazine-4-carboxylate must be collected as Halogenated Hazardous Waste . Never dispose of it down the drain, as this can lead to the formation of toxic compounds and damage to plumbing[10][11].

  • Contaminated Materials: All disposable items that have come into contact with the chemical (gloves, absorbent pads, gowns, pipette tips) must be placed in a sealed, labeled container for disposal as hazardous solid waste[3][10].

  • Empty Containers: The "first rinse" of a container that held the chemical must be collected and disposed of as halogenated liquid waste. Subsequent rinses of glassware can typically be managed as non-hazardous waste, but consult your local EHS guidelines[10].

By adhering to these protocols, you build a system of safety that protects you, your colleagues, and your research.

References

  • Standard Operating Procedures for Cytotoxic Agent use in Animals. (2020). University of North Texas Health Science Center. Available at: [Link]

  • Safe handling of cytotoxics: guideline recommendations. (2016). Current Oncology. Available at: [Link]

  • GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. (2021). California Institute of Technology - Environmental Health & Safety. Available at: [Link]

  • Cytotoxic Drug Handling with Biosafety Isolators. (2025). BioSafe Tech by QUALIA. Available at: [Link]

  • What to do in a chemical emergency. (2024). GOV.UK. Available at: [Link]

  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky - Research Safety. Available at: [Link]

  • Methyl pyridazine-4-carboxylate. PubChem - National Institutes of Health. Available at: [Link]

  • Halogenated Solvents. Washington State University - Environmental Health & Safety. Available at: [Link]

  • HAZARDOUS MATERIALS EXPOSURE GUIDE. Minnesota Department of Health. Available at: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College - Environmental Health and Safety. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • Methyl 6-chloropyridazine-4-carboxylate. PubChem - National Institutes of Health. Available at: [Link]

  • Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.